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  • Product: 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
  • CAS: 919836-45-6

Core Science & Biosynthesis

Foundational

The Strategic Role of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The compound 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine emerges as a pivotal structural motif in contemporary medicinal chemistry, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine emerges as a pivotal structural motif in contemporary medicinal chemistry, particularly in the rational design of multi-target-directed ligands for complex neurological disorders. This technical guide provides an in-depth analysis of its synthesis, the critical roles of its constituent moieties—the propargylamine group and the 1-methylpiperidine scaffold—and its strategic application as a cornerstone for developing novel therapeutics, primarily focusing on dual-action inhibitors of monoamine oxidases and cholinesterases. Detailed synthetic protocols, mechanistic insights, and methodologies for biological evaluation are presented to empower researchers in the field of drug discovery.

Introduction: The Rise of a Privileged Scaffold

The escalating complexity of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates a paradigm shift from the "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). These MTDLs are designed to simultaneously modulate multiple pathological pathways, offering the potential for enhanced therapeutic efficacy and a more holistic treatment strategy. Within this framework, the 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine core has garnered significant attention as a privileged scaffold. Its unique architecture combines the pharmacophoric features of a potent enzyme inactivator with a versatile backbone conducive to CNS penetration and further molecular elaboration.

This guide will deconstruct the medicinal chemistry value of this compound, elucidating the individual contributions of its key components and showcasing its application in the design of innovative MTDLs.

Synthesis and Characterization

The synthesis of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can be efficiently achieved through a reductive amination pathway, a robust and widely employed transformation in medicinal chemistry.

Synthetic Protocol: Reductive Amination

A common and effective method involves the reaction of 1-methyl-4-piperidone with propargylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propargylamine (1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine.

This synthetic route is advantageous due to its mild reaction conditions and the commercial availability of the starting materials.

G cluster_0 Reductive Amination start 1-Methyl-4-piperidone intermediate Imine Intermediate start->intermediate + propargylamine Propargylamine propargylamine->intermediate product 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine intermediate->product + Reducing Agent reducing_agent Sodium Triacetoxyborohydride reducing_agent->product

Caption: Synthetic pathway for 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine.

The Propargylamine Moiety: A Covalent Warhead for Monoamine Oxidase

The propargylamine (-CH₂-C≡CH) functional group is a well-established "warhead" for the irreversible inhibition of monoamine oxidases (MAO-A and MAO-B).[1] These flavoenzymes are critical in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a key therapeutic strategy for Parkinson's disease and depression.

Mechanism of Irreversible Inhibition

The inhibitory action of propargylamines proceeds through a mechanism-based inactivation, often referred to as "suicide inhibition." The MAO enzyme recognizes the propargylamine as a substrate and initiates its catalytic cycle. This process, however, leads to the generation of a highly reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[2]

G cluster_0 Mechanism of MAO Inhibition by Propargylamine MAO_FAD MAO-FAD (Active Enzyme) Enzyme_Substrate Enzyme-Inhibitor Complex MAO_FAD->Enzyme_Substrate Binding Propargylamine Propargylamine Inhibitor Propargylamine->Enzyme_Substrate Reactive_Intermediate Reactive Allene Intermediate Enzyme_Substrate->Reactive_Intermediate Oxidation by FAD Inactive_Adduct Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Inactive_Adduct Covalent Modification of FAD

Caption: Mechanism of irreversible MAO inhibition by propargylamines.

The 1-Methylpiperidin-4-amine Scaffold: A Versatile Vehicle for CNS Drug Delivery

The 1-methylpiperidin-4-amine core serves as a versatile and advantageous scaffold in the design of centrally active agents. The piperidine ring is a common motif in many FDA-approved drugs and imparts favorable physicochemical properties.[3]

Key Contributions of the Scaffold:

  • Blood-Brain Barrier Permeability: The lipophilic nature of the piperidine ring, combined with the tertiary amine, can facilitate passage across the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.

  • Structural Rigidity and Vectorial Orientation: The cyclic nature of the piperidine ring provides a degree of conformational constraint, which can be beneficial for optimizing interactions with biological targets. The 4-amino substitution provides a well-defined vector for the attachment of other pharmacophoric elements.

  • Modulation of Physicochemical Properties: The basic nitrogen of the piperidine can be protonated at physiological pH, influencing solubility and potential interactions with acidic residues in target proteins. The N-methyl group can also impact the pKa and lipophilicity of the molecule.

  • Synthetic Tractability: The piperidine scaffold is synthetically versatile, allowing for the introduction of a wide range of substituents at various positions to fine-tune the pharmacological profile of the final compound.[4]

Application as a Building Block for Multi-Target Ligands

The true power of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine lies in its utility as a foundational building block for the construction of MTDLs. By combining the MAO-inhibitory properties of the propargylamine group with other pharmacophores attached to the piperidine nitrogen or the 4-amino group, researchers can design single molecules with multiple biological activities.

A prominent application is in the development of dual inhibitors of MAO and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), enzymes that are key targets in Alzheimer's disease therapy.[5][6] For instance, the 4-amino group can be functionalized with moieties known to interact with the active site of cholinesterases.

One such example is found in the development of complex molecules like N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, which incorporates the core structure of our topic compound and has demonstrated potent dual inhibition of both MAO and cholinesterases.[7][8]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of compounds derived from the 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine scaffold, a series of in vitro and in vivo assays are essential.

In Vitro MAO Inhibition Assay

Principle: The inhibitory potency against MAO-A and MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Step-by-Step Methodology: [8]

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as p-tyramine, is prepared in a buffer solution.

  • Inhibitor Incubation: The test compound is pre-incubated with the MAO enzyme for a defined period (e.g., 15-30 minutes) to allow for time-dependent inhibition.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and a probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

  • Signal Detection: The fluorescence generated by the reaction of hydrogen peroxide with the probe is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of AChE or BuChE by detecting the product of the hydrolysis of a thiocholine substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the cholinesterase enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

  • Inhibitor Incubation: The test compound is pre-incubated with the enzyme in a buffer solution.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction. The hydrolysis of the substrate produces thiocholine.

  • Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of the reaction is determined, and the IC₅₀ value is calculated.

Conclusion and Future Perspectives

The 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine scaffold represents a highly valuable and strategically important building block in the field of medicinal chemistry. Its inherent combination of a potent MAO-inhibiting warhead and a CNS-penetrant, synthetically versatile piperidine core makes it an ideal starting point for the design of multi-target-directed ligands for neurodegenerative diseases. Future research will likely focus on further exploiting the synthetic tractability of this scaffold to develop novel MTDLs with optimized potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged structure holds significant promise for the discovery of next-generation therapeutics for complex neurological disorders.

References

  • Bautista-Aguilera, O. M., Samadi, A., Chioua, M., Nikolic, K., Filipic, S., Agbaba, D., ... & Marco-Contelles, J. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. Journal of Medicinal Chemistry, 57(24), 10455-10463. [Link]

  • Bautista-Aguilera, O. M., Samadi, A., Chioua, M., Nikolic, K., Filipic, S., Agbaba, D., ... & Marco-Contelles, J. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. ACS Publications. [Link]

  • Bautista-Aguilera, O. M., et al. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. ResearchGate. [Link]

  • Wikipedia contributors. (2023, November 28). 1-Methyl-4-piperidone. In Wikipedia, The Free Encyclopedia. [Link]

  • Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. (2020). Journal of Medicinal Chemistry. [Link]

  • Harper, N. J., & Chignell, C. F. (1964). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry. [Link]

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., ... & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903. [Link]

  • Youdim, M. B., & Weinstock, M. (2004). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. Journal of Neural Transmission. Supplementum, (68), 125-134.
  • Bautista-Aguilera, O. M., et al. (2014). N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. Journal of Medicinal Chemistry.
  • Design, synthesis, and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer’s disease. Digital.CSIC. [Link]

  • Trollip, D. B., Barton, B., Caira, M. R., & Hosten, E. C. (2025). Effective alternative host-guest separation strategies for mixed pyridine/methylpyridines with thioxanthenyl- and xanthenyl-derived host molecules. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. [Link]

  • Experimental and theoretical investigation of N-propargyl 3-methyl-2,6-diphenylpiperidin-4-ones: SC-XRD and DFT insights. (2026).
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). MDPI. [Link]

  • BenchChem. (2025). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry: A Technical. BenchChem.
  • Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine. (2003). MD Anderson Cancer Center. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. (2017). PubMed. [Link]

  • 1-Methyl-4-(methylamino)piperidine. (n.d.). PubChem. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2025). MDPI.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers. [Link]

Sources

Exploratory

The Propargyl-Piperidine Motif: A Versatile Scaffold for Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Application, and Strategy Introduction: The Strategic Fusion of a Privileged Scaffold and a Reactive Handle In the landscape of medicinal chemistry, the piperidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Application, and Strategy

Introduction: The Strategic Fusion of a Privileged Scaffold and a Reactive Handle

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most significant and frequently utilized heterocyclic scaffolds.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the architecture of over 70 FDA-approved drugs, prized for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[2][3] Its saturated, three-dimensional structure provides an ideal framework for orienting functional groups in precise vectors to optimize interactions with biological targets.[4][5]

When this "privileged" scaffold is functionalized with a propargyl group—a terminal alkyne—it is transformed into a highly versatile building block for drug discovery.[6] The propargyl group is not merely a structural element; it is a reactive handle of immense utility.[7] It serves as the cornerstone for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction, enabling the rapid and efficient assembly of complex molecular libraries.[4] Furthermore, the terminal alkyne has emerged as a "latent electrophile," capable of forming covalent bonds with specific nucleophilic residues in protein targets, opening new avenues for inhibitor design.[8]

This technical guide provides an in-depth exploration of propargyl-functionalized piperidine building blocks. We will dissect the causality behind synthetic choices, provide field-proven protocols for their synthesis and application, and present case studies that demonstrate their power in generating potent and selective therapeutics.

Part 1: Synthesis of Propargyl-Functionalized Piperidine Building Blocks

The strategic placement of the propargyl group—either on the piperidine nitrogen (N-functionalization) or a carbon atom of the ring (C-functionalization)—is a critical design choice that dictates the vector for molecular elaboration and potential biological interactions.

N-Propargylation: A Direct and Robust Approach

The most straightforward method for introducing the propargyl moiety is through the N-alkylation of a pre-existing piperidine ring. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the piperidine nitrogen attacks an electrophilic propargyl source, such as propargyl bromide.

Rationale for Experimental Choices:

  • Base: A mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial.[1][7] It serves as a proton scavenger, neutralizing the hydrobromic acid formed during the reaction. This prevents the formation of the piperidinium salt, which would render the nitrogen non-nucleophilic and halt the reaction.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the carbonate anion relatively free to act as a base. They also have high boiling points, allowing for flexibility in reaction temperature if needed.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions with atmospheric moisture or oxygen, particularly if other sensitive functional groups are present on the piperidine scaffold.[9]

Detailed Experimental Protocol: Synthesis of 1-Propargyl-4-styrylpiperidine [1][7]

This protocol details the final N-propargylation step in the synthesis of a potent monoamine oxidase (MAO) inhibitor.

  • Deprotection: The precursor, Boc-protected 4-styrylpiperidine, is dissolved in a 4.0 M solution of HCl in 1,4-dioxane.

  • Heating: The mixture is heated to 80 °C for 2 hours to ensure complete removal of the Boc protecting group. The solvent is then removed under reduced pressure to yield the piperidine hydrochloride salt.

  • Alkylation Setup: The resulting amine salt is dissolved in DMF and the solution is cooled to 0 °C in an ice bath under an argon atmosphere.

  • Base Addition: Cesium carbonate (Cs₂CO₃, ~2-3 equivalents) is added to the solution to neutralize the hydrochloride and act as the base for the subsequent alkylation.

  • Reagent Addition: Propargyl bromide (an 80% solution in toluene, ~1.1-1.2 equivalents) is added dropwise to the stirred suspension.

  • Reaction: The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final N-propargylated piperidine.

C-Propargylation: Accessing a Different Chemical Space

Introducing the propargyl group onto a carbon atom of the piperidine ring offers a distinct structural advantage, presenting the alkyne from a different vector. This is often achieved through modern cross-coupling reactions, most notably the Sonogashira coupling.

Rationale for Experimental Choices (Sonogashira Coupling):

  • Catalyst System: The reaction requires a dual-catalyst system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂) is the primary catalyst for the cross-coupling cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper-acetylide intermediate that facilitates the crucial transmetalation step to the palladium center.[10][11]

  • Base: A mild amine base, such as triethylamine (TEA) or piperidine itself, is essential.[6] It serves to deprotonate the terminal alkyne, enabling its coordination to the copper(I) catalyst.

  • Substrate: The piperidine must be functionalized with a suitable leaving group, typically a halide (I, Br) or a triflate, at the desired carbon position.

General Experimental Protocol: Copper-Catalyzed Sonogashira Coupling [11][12]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon), add the C-halogenated piperidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, >2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, ~1.2-1.5 equiv.) to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction, dilute with a suitable solvent, and filter to remove precipitated salts. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography. If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with TBAF or K₂CO₃ in methanol) is required to reveal the terminal alkyne.

Part 2: Applications in Drug Discovery

The dual nature of the propargyl-piperidine scaffold—a 3D fragment with a highly versatile reactive handle—makes it a powerful tool in several modern drug discovery paradigms.

"Click" Chemistry for Library Synthesis and Bioconjugation

The most prominent application of the terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the epitome of "click chemistry," allowing for the rapid, efficient, and regioselective formation of a stable 1,4-disubstituted triazole ring from an alkyne and an azide.[4]

This enables researchers to take a single propargyl-piperidine core and "click" it to a diverse library of azide-containing building blocks, generating a large number of unique chemical entities for high-throughput screening with minimal synthetic effort. The triazole ring formed is not just a linker; it is a stable, planar, and polar pharmacophore that can participate in hydrogen bonding and dipole interactions, often contributing favorably to binding affinity.

General Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [3]

  • Stock Solutions: Prepare fresh stock solutions: 1 M sodium ascorbate in water and 100 mM Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.

  • Reaction Setup: In a reaction vial, dissolve the propargyl-piperidine derivative (1.0 equiv.) and the azide-containing compound (1.0-1.2 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O).

  • Catalyst Addition: To the stirred solution, add the CuSO₄ solution (1-5 mol%).

  • Reducing Agent: Add the sodium ascorbate solution (10-20 mol%) to reduce the Cu(II) to the active Cu(I) catalytic species.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the product can often be isolated by filtration if it precipitates, or by standard aqueous workup and extraction, followed by purification via column chromatography or recrystallization.

Diagram: The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + R1-C≡CH - H+ Alkyne R1-C≡CH (Propargyl-Piperidine) Metallocycle Six-membered Cu(III) Metallacycle Acetylide->Metallocycle + R2-N3 Azide R2-N3 Triazolide Copper Triazolide Metallocycle->Triazolide Ring Contraction Triazolide->CuI Releases Cu(I) Product 1,4-Triazole Product Triazolide->Product + H+

Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development.[13] This approach uses libraries of small, low-molecular-weight molecules ("fragments") to probe a protein's binding sites. Because of their simplicity, fragments can form highly efficient, high-quality interactions.[14]

Saturated, three-dimensional scaffolds like piperidine are highly sought after for fragment libraries to avoid the "flatland" of predominantly aromatic compounds.[4][5] A propargyl-functionalized piperidine is an ideal fragment. It possesses:

  • 3D Geometry: The sp³-hybridized piperidine ring provides defined three-dimensional character.[4][15]

  • Low Complexity: It adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[13]

  • A Growth Vector: The terminal alkyne provides a specific, reactive handle for "fragment growing" or "linking" once a hit is identified and its binding mode is determined, typically by X-ray crystallography or NMR.[16][17]

Diagram: FBDD Workflow with a Propargyl-Piperidine Fragment

FBDD_Workflow cluster_workflow Fragment-Based Drug Discovery (FBDD) Workflow Lib 3D Fragment Library (incl. Propargyl-Piperidine) Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen Screen vs. Target Hit Identified Hit (mM-µM Affinity) Screen->Hit Detects Weak Binding Struct Structure Determination (X-ray, NMR) Hit->Struct Validate & Characterize Grow Structure-Guided Growth (via Click Chemistry on Alkyne) Struct->Grow Rational Design Lead Potent Lead Compound (nM Affinity) Grow->Lead Optimization

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Covalent Inhibitors: The Alkyne as a Latent Warhead

While terminal alkynes are prized for their stability, they can be "activated" within the microenvironment of an enzyme's active site to act as irreversible covalent inhibitors.[8] This typically occurs with enzymes that utilize a nucleophilic cysteine residue in their catalytic mechanism.

The proximity and precise orientation of the alkyne to the catalytic cysteine, driven by the binding of the rest of the molecule, facilitates a nucleophilic attack of the thiolate anion onto one of the alkyne's carbon atoms. This proximity-driven reactivity, or "templated reactivity," forms a highly stable vinyl thioether bond, permanently inactivating the enzyme.[1][8] This strategy offers a path to highly potent and selective inhibitors, as the covalent reaction will only occur with significant efficiency if the initial non-covalent binding event is favorable.

Diagram: Mechanism of Covalent Inhibition by a Terminal Alkyne

Covalent_Inhibition cluster_mech Mechanism of Covalent Thiol-Alkyne Addition start Enzyme Active Site (with Cys-S⁻) + Inhibitor binding Non-covalent Docking Complex attack Nucleophilic Attack (Proximity-Driven) binding->attack Activation adduct_final Adduct attack->adduct_final Irreversible Bond Formation adduct Stable Vinyl Thioether Covalent Adduct enzyme_start Cys-S⁻ inhibitor_start Inhibitor inhibitor_start->binding Reversible Binding

Caption: Covalent modification of a cysteine residue by a terminal alkyne warhead.

Part 3: Case Study - 1-Propargyl-4-styrylpiperidines as Selective MAO Inhibitors

A compelling demonstration of the propargyl-piperidine scaffold's utility is found in the development of selective inhibitors for monoamine oxidases A and B (MAO-A and MAO-B).[7][18] These enzymes are critical targets for treating depression and neurodegenerative disorders like Parkinson's disease. The N-propargylamine motif is a known pharmacophore for irreversible MAO inhibition, forming a covalent adduct with the enzyme's FAD cofactor.

A study by Knez et al. revealed that the simple geometric isomerism of a styryl group at the 4-position of an N-propargylpiperidine core could dramatically switch selectivity between the two MAO isoforms.[7]

  • trans-Isomers were found to be potent and selective inhibitors of MAO-B .

  • cis-Isomers demonstrated selective inhibition of MAO-A .

This remarkable stereoselectivity highlights how the rigid piperidine ring precisely orients the styryl substituent, allowing for differential interactions within the subtly different active sites of MAO-A and MAO-B, while positioning the N-propargyl "warhead" for covalent modification.

Table 1: Quantitative MAO Inhibition Data for 1-Propargyl-4-styrylpiperidine Analogs [1][7][19][20]

CompoundStereochemistrySubstituent (R)hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity (A/B)
1 trans4-F> 1000.098 ± 0.005> 1020
6 cis4-F0.130 ± 0.010> 100< 0.0013
67 transH> 1000.089 ± 0.005> 1123
69 cisH0.055 ± 0.00311.2 ± 0.50.005
84 trans4-Cl> 1000.081 ± 0.004> 1234
97 trans4-OCH₃> 1000.072 ± 0.008> 1388

Data presented as mean ± SEM. IC₅₀ values represent the concentration required for 50% inhibition.

Conclusion

The propargyl-functionalized piperidine is more than just a building block; it is a strategic platform for modern drug discovery. The fusion of a validated, three-dimensional scaffold with a uniquely versatile reactive handle provides medicinal chemists with a powerful tool to accelerate the discovery process. It enables the rapid generation of diverse chemical libraries via click chemistry, provides ideal starting points for fragment-based campaigns, and offers a proven motif for the design of potent covalent inhibitors. As researchers continue to tackle increasingly complex biological targets, the intelligent design and application of such multifunctional building blocks will remain paramount to success.

References

  • Knez, D., Colettis, N., Iacovino, L. G., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1361–1387. [Link]

  • Jukič, M., Knez, D., Sova, M., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Molecules, 26(14), 4104. [Link]

  • van der Stelt, M., Gubbens, J., van Geel, R., et al. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society, 141(5), 2039-2048. [Link]

  • Knez, D., Colettis, N., Iacovino, L. G., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry. [Link]

  • Jukič, M., Knez, D., Sova, M., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • NeuroQuantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956. [Link]

  • Knez, D., Colettis, N., Iacovino, L. G., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. PubMed. [Link]

  • Kumar, V., Sharma, V., Kaur, M., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Al-Masum, M., & Kumar, D. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(16), 5444-5447. [Link]

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  • ResearchGate. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... ResearchGate. [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • Organic Syntheses. (n.d.). 3-PHENYLPROPIONALDEHYDE. Organic Syntheses Procedure. [Link]

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  • ResearchGate. (n.d.). IC 50 values after 30 min preincubation and the enhancement from the... ResearchGate. [Link]

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Foundational

The Alkyne Moiety in N-Substituted Piperidin-4-Amines: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Integration of the Piperidin-4-Amine Scaffold and the Alkyne Functional Group The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of the Piperidin-4-Amine Scaffold and the Alkyne Functional Group

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize interactions with biological targets. Within this class of compounds, N-substituted piperidin-4-amines represent a particularly privileged motif, offering two key points for diversification: the piperidine nitrogen (N1) and the 4-amino group. This dual functionality allows for fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for modulating pharmacokinetics and pharmacodynamics.

The introduction of an alkyne group, particularly a terminal alkyne in the form of a propargyl substituent on the piperidine nitrogen, bestows a unique set of properties upon the piperidin-4-amine scaffold. The alkyne moiety is a versatile functional group in modern drug discovery.[2][4][5] Its linear geometry can act as a rigid linker or probe, while its electron-rich triple bond can participate in various non-covalent interactions with protein targets. Furthermore, terminal alkynes are key handles for "click chemistry," enabling the facile and efficient conjugation of the piperidine core to other molecules, such as fluorescent probes, affinity tags, or polyethylene glycol (PEG) chains to improve solubility. The propargylamine motif itself is also a recognized pharmacophore in several classes of bioactive compounds, notably as an irreversible inhibitor of certain enzymes.[2][4][5]

This in-depth technical guide will provide a comprehensive overview of N-substituted piperidin-4-amine alkynes, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. We will explore the key synthetic strategies for constructing the piperidin-4-amine core and for introducing the N-alkyne functionality. A detailed examination of a case study on N-propargyl-4-styrylpiperidines as inhibitors of monoamine oxidases (MAO) will serve to illustrate the principles of SAR in this chemical space. Finally, we will provide detailed experimental protocols and data to enable researchers to apply these concepts in their own drug discovery endeavors.

Synthetic Strategies: Constructing the N-Substituted Piperidin-4-Amine Alkyne Scaffold

The synthesis of N-substituted piperidin-4-amine alkynes can be conceptually divided into two main stages: the construction of a suitable piperidin-4-amine precursor and the subsequent introduction of the alkyne-containing substituent onto the piperidine nitrogen.

Synthesis of the Piperidin-4-Amine Core

A common and versatile starting material for the synthesis of 4-aminopiperidine derivatives is 4-piperidone. The amino group at the 4-position can be introduced through reductive amination of N-substituted 4-piperidones.[6] This method allows for the installation of a wide variety of substituents on the 4-amino group.

Alternatively, a more flexible approach for creating diverse 4-substituted-4-aminopiperidines involves starting from isonipecotate and utilizing a Curtius rearrangement as a key step to introduce the 4-amino group.[7] This strategy allows for the introduction of various substituents at the 4-position of the piperidine ring prior to the formation of the amine.

A general workflow for the synthesis of a Boc-protected 4-aminopiperidine precursor, a versatile intermediate for further functionalization, is outlined below.

G cluster_0 Synthesis of a Versatile 4-Aminopiperidine Intermediate N-benzyl-4-piperidone N-benzyl-4-piperidone Ketal_Formation Ketal Formation N-benzyl-4-piperidone->Ketal_Formation Orthoformate, Acid Imine_Formation Imine Formation (with tert-butyl carbamate) Ketal_Formation->Imine_Formation Hydrogenation Pd/C Catalytic Hydrogenation Imine_Formation->Hydrogenation 4-Boc-aminopiperidine 4-Boc-aminopiperidine Hydrogenation->4-Boc-aminopiperidine

Caption: General workflow for the synthesis of 4-Boc-aminopiperidine.

Introduction of the N-Alkyne Substituent

With the piperidin-4-amine core in hand, the introduction of the alkyne moiety is typically achieved through N-alkylation of the piperidine nitrogen. The most common method for this transformation is the reaction of the secondary amine with a propargyl halide, such as propargyl bromide, in the presence of a base.

More advanced and milder methods for the synthesis of propargylamines include copper-catalyzed reactions.[1][6][8][9] These methods can offer advantages in terms of substrate scope and functional group tolerance. For instance, a three-component coupling of a secondary amine, an aldehyde, and a terminal alkyne, catalyzed by a copper(II) salt, provides a direct route to propargylamines.[6]

The general scheme for the N-propargylation of a piperidin-4-amine derivative is depicted below.

G cluster_1 N-Propargylation of Piperidin-4-amine Piperidin-4-amine_Derivative Piperidin-4-amine Derivative N-propargylation N-propargylation Piperidin-4-amine_Derivative->N-propargylation Propargyl bromide, Base or Cu-catalyzed reaction N-propargyl_Product N-propargyl-piperidin-4-amine Product N-propargylation->N-propargyl_Product

Caption: General scheme for the N-propargylation of a piperidin-4-amine.

Case Study: N-Propargyl-4-styrylpiperidines as Monoamine Oxidase (MAO) Inhibitors

A compelling example of the application of N-substituted piperidin-4-amine alkynes in drug discovery is the development of 1-propargyl-4-styrylpiperidine analogues as inhibitors of monoamine oxidases (MAO).[8] MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.

Synthesis

The synthesis of these compounds began with isonipecotic acid, which was converted to a Weinreb amide and then reduced to the corresponding aldehyde. A Wittig reaction with a phosphonium ylide yielded a mixture of cis and trans Boc-protected styrylpiperidines, which were separated by column chromatography. After deprotection of the Boc group, the resulting secondary amine was reacted with propargyl bromide to afford the final N-propargyl-4-styrylpiperidine products.[8]

G cluster_2 Synthetic Pathway to N-Propargyl-4-styrylpiperidines Isonipecotic_Acid Isonipecotic Acid Weinreb_Amide Weinreb Amide Isonipecotic_Acid->Weinreb_Amide Aldehyde Aldehyde Weinreb_Amide->Aldehyde Reduction Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Styrylpiperidines cis/trans Boc-protected Styrylpiperidines Wittig_Reaction->Styrylpiperidines Separation Chromatographic Separation Styrylpiperidines->Separation cis_Isomer cis Isomer Separation->cis_Isomer trans_Isomer trans Isomer Separation->trans_Isomer Deprotection_cis Boc Deprotection cis_Isomer->Deprotection_cis Deprotection_trans Boc Deprotection trans_Isomer->Deprotection_trans Secondary_Amine_cis Secondary Amine (cis) Deprotection_cis->Secondary_Amine_cis Secondary_Amine_trans Secondary Amine (trans) Deprotection_trans->Secondary_Amine_trans N-propargylation_cis N-propargylation Secondary_Amine_cis->N-propargylation_cis Propargyl bromide N-propargylation_trans N-propargylation Secondary_Amine_trans->N-propargylation_trans Propargyl bromide Final_Product_cis Final Product (cis) N-propargylation_cis->Final_Product_cis Final_Product_trans Final Product (trans) N-propargylation_trans->Final_Product_trans G cluster_3 Structure-Activity Relationship Summary Core_Scaffold N-propargyl-4-styrylpiperidine trans_Isomers trans Isomers Core_Scaffold->trans_Isomers Double bond configuration cis_Isomers cis Isomers Core_Scaffold->cis_Isomers Double bond configuration hMAO-B_Selectivity Selective for hMAO-B trans_Isomers->hMAO-B_Selectivity hMAO-A_Selectivity Selective for hMAO-A cis_Isomers->hMAO-A_Selectivity SAR_trans Potency increases with hydrophobicity/size of 4-substituent on phenyl ring hMAO-B_Selectivity->SAR_trans SAR_cis Potent with small substituents on phenyl ring (e.g., -F) hMAO-A_Selectivity->SAR_cis

Caption: Key structure-activity relationships for N-propargyl-4-styrylpiperidine MAO inhibitors.

Quantitative Data

The inhibitory potencies of selected N-propargyl-4-styrylpiperidine analogues against human MAO-A and MAO-B are presented in the table below. [8]

Compound Piperidine Disubstitution Phenyl Substituent Double Bond Geometry hMAO-A IC50 (nM) hMAO-B IC50 (nM) Selectivity (hMAO-A/hMAO-B)
1 1,4 H trans >100,000 342 >292
6 1,4 H cis 1,230 12,300 0.1
69 1,4 3-F cis 68.4 >100,000 <0.0007
82 1,4 4-OMe trans 13,400 82.5 162
88 1,4 4-CN trans 23,400 67.8 345

| 90 | 1,4 | 4-SO2Me | trans | 25,600 | 78.9 | 324 |

Experimental Protocols

General Procedure for the Synthesis of N-Boc-4-aminopiperidine

A method for preparing 4-Boc-aminopiperidine involves reacting N-benzyl-4-piperidone with an orthoformate in an alcohol solution under acidic catalysis to form the ketal. This is followed by reaction with tert-butyl carbamate to generate an imine. Subsequent Pd/C catalytic hydrogenation of the imine yields 4-Boc-aminopiperidine. [10] Step-by-step methodology:

  • To a solution of N-benzyl-4-piperidone in an appropriate alcohol (e.g., methanol or ethanol), add a trialkyl orthoformate (e.g., trimethyl orthoformate) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the formation of the ketal by TLC or GC-MS.

  • Once the ketal formation is complete, cool the reaction mixture and add tert-butyl carbamate.

  • Continue to stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the imine.

  • After the imine formation is complete, subject the reaction mixture to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • Upon completion of the hydrogenation, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain pure 4-Boc-aminopiperidine.

General Procedure for N-propargylation of a Secondary Piperidine

The following is a general procedure for the N-alkylation of a secondary piperidine with propargyl bromide.

Step-by-step methodology:

  • Dissolve the secondary piperidine derivative in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Add a base, such as potassium carbonate or triethylamine, to the solution.

  • To the stirred mixture, add propargyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-propargyl piperidine derivative.

Conclusion and Future Perspectives

N-substituted piperidin-4-amine alkynes represent a valuable and versatile scaffold in the field of drug discovery. The strategic incorporation of the alkyne functionality provides a powerful tool for modulating pharmacological activity and for enabling further molecular elaboration through click chemistry. The case study of N-propargyl-4-styrylpiperidines as MAO inhibitors effectively demonstrates how subtle structural modifications, such as stereochemistry and substituent effects, can lead to highly potent and selective inhibitors. The synthetic routes to these compounds are well-established and amenable to the generation of diverse libraries for screening.

Future research in this area will likely focus on exploring a wider range of biological targets for this scaffold. The ability to use the alkyne as a handle for covalent modification could be exploited for the development of targeted covalent inhibitors for various enzymes. Furthermore, the application of these building blocks in the synthesis of more complex natural product-like molecules could lead to the discovery of novel therapeutic agents. The continued development of efficient and stereoselective synthetic methodologies will further enhance the accessibility and utility of N-substituted piperidin-4-amine alkynes in the ongoing quest for new and improved medicines.

References

  • Gharpure, S. J., et al. (2021). Copper-catalyzed deaminative alkynylation of secondary amines with alkynes: selectivity switch in the synthesis of diverse propargylamines. RSC Publishing. [Link]

  • Knez, D., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1083-1096. [Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry, 15(5), 375-392. [Link]

  • Che, C., et al. (2013). Redox-neutral copper(II) carboxylate catalyzed α-alkynylation of amines. Organic Letters, 15(8), 1826-1829. [Link]

  • Li, Z., et al. (2019). Synthetic Access to Secondary Propargylamines via a Copper-Catalyzed Oxidative Deamination/Alkynylation Cascade. The Journal of Organic Chemistry, 84(16), 10355-10364. [Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]

  • Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [Link]

  • Matier, C. D., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(48), 17707-17710. [Link]

  • Wang, M. W., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3875-3878. [Link]

  • Gribble, G. W. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14148-14204. [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Ghelardini, C., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5936-5945. [Link]

  • Issayeva, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 69(4), 967-975. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Topics in Current Chemistry, 243, 105-136. [Link]

  • Khan, I., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(10), 1017-1022. [Link]

  • Gribble, G. W. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • MacLeod, A. M., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11245-11258. [Link]

  • Le, T. H., et al. (2021). Study on synthesis of some substituted N-propargyl isatins by propargylation reaction of corresponding isatins using potassium carbonate as base under ultrasound- and microwave-assisted conditions. Chemical Papers, 75(9), 4769-4779. [Link]

  • Wang, C. J., & Wuonola, M. A. (1992). RECENT PROGRESS IN THE SYNTHESIS AND REACTIONS OF SUBSTITUTED PIPERIDINES. A REVIEW. Organic Preparations and Procedures International, 24(5), 583-621. [Link]

  • de Bruin, B., et al. (2021). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv. [Link]

  • Banwell, M. G., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 30(14), 2845. [Link]

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Protocols & Analytical Methods

Method

synthesis protocol for 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Application Note: Scalable Synthesis of 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine Executive Summary This guide details the synthesis of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine , a critical bifunctional scaffold o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Executive Summary

This guide details the synthesis of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine , a critical bifunctional scaffold often employed as a "click-chemistry" handle in PROTAC linkers and neuropharmacological agents.

While direct alkylation of amines with propargyl halides is possible, it frequently results in over-alkylation (quaternization) and difficult separations. Therefore, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2] This method, based on the Abdel-Magid protocol , offers superior chemoselectivity, higher yields, and a cleaner impurity profile.

Retrosynthetic Analysis & Strategy

The target molecule contains a secondary amine connecting a propargyl group and a piperidine ring. The most logical disconnection is at the C4-N bond of the piperidine.

  • Route A (Recommended): Reductive amination of 1-methylpiperidin-4-one with propargylamine .

    • Advantage:[2][3][4][5] Mono-alkylation is kinetically favored; mild conditions.

  • Route B (Alternative): Alkylation of 1-methylpiperidin-4-amine with propargyl bromide .

    • Disadvantage:[2][3] High risk of bis-alkylation and quaternary salt formation; requires strict stoichiometric control.

Selected Approach: Route A (Reductive Amination).

Retrosynthesis Target Target Molecule 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine Disconnect Disconnection (Reductive Amination) Target->Disconnect Retrosynthesis SM1 Starting Material 1 1-Methylpiperidin-4-one Disconnect->SM1 Ketone Source SM2 Starting Material 2 Propargylamine Disconnect->SM2 Amine Source

Figure 1: Retrosynthetic strategy favoring reductive amination to ensure selectivity.

Experimental Protocol: Reductive Amination

Reagents & Materials
ReagentMW ( g/mol )Equiv.[5]Role
1-Methylpiperidin-4-one 113.161.0Electrophile
Propargylamine 55.081.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
Acetic Acid (AcOH) 60.051.0 - 1.2Catalyst (pH control)
1,2-Dichloroethane (DCE) -Solvent (0.2 M)Solvent

Critical Insight: STAB is chosen over Sodium Cyanoborohydride (


) due to lower toxicity and over Sodium Borohydride (

) because STAB is less likely to reduce the ketone before the imine forms.[2]
Step-by-Step Methodology

Step 1: Imine Formation (Pre-equilibrium)

  • Charge a dry round-bottom flask with 1-methylpiperidin-4-one (1.0 equiv) and DCE (or DCM).

  • Add Propargylamine (1.1 equiv) under nitrogen atmosphere.

  • Add Acetic Acid (1.0 equiv).

    • Mechanism:[3][4][6][7] AcOH protonates the carbonyl oxygen, increasing electrophilicity and accelerating imine formation.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may turn slightly yellow or cloudy as the imine/iminium species forms.

Step 2: Selective Reduction 5. Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the exotherm on larger scales. 6. Add STAB (1.4 equiv) portion-wise over 10–15 minutes.

  • Safety: Mild gas evolution (
    
    
    ) may occur. Ensure venting.
  • Remove ice bath and stir at RT for 4–16 hours.
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%
    
    
    ). Stain with Ninhydrin or KMnO4. The ketone spot (
    
    
    ) should disappear.

Step 3: Workup (The "pH Swing") 8. Quench: Slowly add saturated aqueous


 to quench unreacted hydride. Stir for 20 minutes until gas evolution ceases.
9.  Basification:  The target is a diamine. Adjust the aqueous layer pH to >12 using 1N NaOH.
  • Why? At neutral pH, the piperidine nitrogen is protonated and water-soluble. High pH forces the molecule into the organic phase.
  • Extraction: Extract the aqueous layer with DCM (
    
    
    ).
  • Drying: Combine organic layers, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Purification & Characterization

The crude material is often >90% pure. However, for pharmaceutical applications, purification is required to remove trace boron salts and unreacted amine.

Flash Chromatography:

  • Stationary Phase: Silica Gel (neutralized).

  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1).
    
    • Note: The ammonia is critical to prevent the amine product from "streaking" on the acidic silica.

Expected Data:

  • Appearance: Pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, N-Me ),
      
    • 
       2.20 (t, 1H, alkyne-H ),
      
    • 
       3.40 (d, 2H, propargyl-CH 2),
      
    • 
       2.50 (m, 1H, piperidine C4-H ).
      
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting & Process Logic

If yields are low (<50%), the issue usually lies in the Imine Formation or Workup pH .

Troubleshooting Start Low Yield / Impurities Check1 Is Ketone remaining? Start->Check1 Check2 Is Product in Aqueous Layer? Check1->Check2 No Action1 Imine not formed. Increase AcOH (1.5 eq) or use Molecular Sieves. Check1->Action1 Yes Action2 pH < 12 during extraction. Add NaOH until pH > 12. Check2->Action2 Yes Action3 STAB decomposed. Use fresh reagent or switch to dry DCE. Check2->Action3 No

Figure 2: Troubleshooting logic flow for reductive amination.

Safety & Handling (E-E-A-T)

  • Propargylamine: Highly flammable (Flash point: 3°C) and toxic. It is a lachrymator. Handle only in a fume hood.

  • Sodium Triacetoxyborohydride: Water-reactive. Releases hydrogen gas. Do not seal the reaction vessel tightly during the quenching step.

  • Propargyl Stability: While terminal alkynes are generally stable, avoid contact with copper or silver salts during storage to prevent the formation of explosive metal acetylides.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Bautista-Aguilera, O. M. , et al. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor.[11] Journal of Medicinal Chemistry, 57(24), 10455-63.

  • Fisher Scientific . (2021). Safety Data Sheet: Propargylamine.

Sources

Application

reductive amination procedures for N-propargyl piperidine synthesis

Technical Application Note: Chemoselective Reductive Amination Strategies for N-Propargyl Piperidine Executive Summary & Strategic Rationale The synthesis of N-propargyl piperidine (1-(prop-2-ynyl)piperidine) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Reductive Amination Strategies for N-Propargyl Piperidine

Executive Summary & Strategic Rationale

The synthesis of N-propargyl piperidine (1-(prop-2-ynyl)piperidine) is a critical transformation in medicinal chemistry, serving as a gateway to triazole-based pharmacophores via "Click" chemistry (CuAAC) or as a suicide inhibitor moiety for monoamine oxidases.

While direct N-alkylation using propargyl bromide is the industrial standard, it suffers from significant drawbacks:

  • Over-alkylation: High susceptibility to forming quaternary ammonium salts (gem-disubstitution).

  • Genotoxicity: Propargyl halides are potent alkylating agents and potential genotoxins, requiring rigorous purge validation in GMP settings.

Reductive Amination (RA) offers a superior alternative by enforcing mono-substitution through the intermediate iminium species. However, this route presents a unique chemical challenge: Propargyl aldehyde (propiolaldehyde) is chemically unstable, explosive, and a potent lachrymator.

This guide details a "Masked Aldehyde" Reductive Amination Protocol , utilizing propargyl aldehyde diethyl acetal as a stable precursor. We employ Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its high chemoselectivity—reducing the intermediate iminium ion without hydrogenating the alkyne unsaturation.[1]

Reaction Mechanism & Chemoselectivity

The success of this procedure relies on the kinetic differentiation between the reduction of the iminium ion and the aldehyde/alkyne functionalities.

Key Mechanistic Steps:

  • Unmasking: Acid-catalyzed hydrolysis of the acetal generates the reactive aldehyde in situ.

  • Condensation: Piperidine attacks the aldehyde to form the hemiaminal, which dehydrates to the iminium ion.

  • Selective Reduction: STAB coordinates with the nitrogen lone pair (if available) or delivers hydride to the electrophilic iminium carbon. Crucially, STAB is not basic enough to isomerize the alkyne to an allene, nor strong enough to reduce the C

    
    C triple bond under these conditions.
    

G cluster_0 Critical Control Point Acetal Propargyl Aldehyde Diethyl Acetal Aldehyde Propargyl Aldehyde (In Situ) Acetal->Aldehyde Hydrolysis Iminium Iminium Intermediate Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine Piperidine->Iminium Product N-Propargyl Piperidine Iminium->Product Reduction (Chemoselective) Acid H+ / H2O STAB STAB (H-)

Figure 1: Mechanistic pathway highlighting the in situ generation of the unstable aldehyde and selective reduction.

Detailed Experimental Protocols

Protocol A: The "One-Pot" Masked Precursor Method (Recommended)

Best for: Safety, minimizing exposure to volatile aldehydes, and high yield.

Reagents:

  • Piperidine (1.0 equiv)

  • Propargyl aldehyde diethyl acetal (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

  • 1N HCl (aqueous)

Step-by-Step Procedure:

  • Acetal Deprotection (The "Masking" Step):

    • In a small reaction vessel, dissolve propargyl aldehyde diethyl acetal (1.1 equiv) in a minimum volume of THF/Water (10:1 mixture).

    • Add 1N HCl (0.1 equiv) and stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC (or GC) until the acetal spot disappears. The solution now contains free propargyl aldehyde. Do not isolate.

  • Amine Condensation:

    • To a separate round-bottom flask under Nitrogen (

      
      ), add Piperidine  (1.0 equiv) and anhydrous DCE  (0.2 M concentration relative to amine).
      
    • Add Acetic Acid (1.0 equiv). This buffers the reaction and catalyzes imine formation.

    • Transfer the hydrolyzed aldehyde solution (from Step 1) dropwise into the piperidine solution over 5 minutes.

    • Stir for 30–60 minutes at room temperature to ensure complete imine formation.

  • Reductive Step:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Workup & Purification:

    • Quench the reaction by adding saturated aqueous

      
       (sodium bicarbonate) until pH ~8–9.
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      Caution: N-propargyl piperidine is volatile. Do not use high vacuum for extended periods.
      
    • Purification: If necessary, purify via flash chromatography (Silica gel; Hexanes/EtOAc gradient).

Protocol B: Comparative Alkylation (For Reference Only)

Included to demonstrate the contrast in impurity profiles.

  • Reagents: Piperidine, Propargyl Bromide (80% in toluene),

    
    , Acetone.
    
  • Outcome: Typically yields 60–70% of target, but often contains 10–15% of the bis-propargyl quaternary salt, which is difficult to separate.

Comparative Data Analysis

FeatureReductive Amination (STAB) Direct Alkylation (Propargyl Bromide) A3 Coupling (Cu-Catalyzed)
Selectivity High (Mono-substitution only)Low (Risk of Quaternary salts)High
Reagent Stability Low (Aldehyde requires acetal precursor)Moderate (Bromide is a lachrymator)High (Paraformaldehyde/Acetylene)
Atom Economy Moderate (Loss of acetoxy/borate)High (Loss of HBr)Excellent (Water is only byproduct)
Safety Profile Good (No genotoxic halides)Poor (Alkyl halides are genotoxic)Moderate (Requires heavy metals)
Typical Yield 85–95%60–75%80–90%

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Incomplete hydrolysis of the acetal before addition to the amine.

    • Fix: Ensure the acetal deprotection step (Step 1) shows full conversion by TLC before mixing with piperidine.

  • Issue: Reduction of Alkyne.

    • Cause: Use of stronger reducing agents like

      
       in protic solvents or catalytic hydrogenation (
      
      
      
      ).
    • Fix: Strictly use STAB or Sodium Cyanoborohydride (

      
      ). STAB is preferred to avoid cyanide waste.
      
  • Issue: Polymerization.

    • Cause: Propargyl aldehyde is prone to polymerization at high concentrations or basic pH.

    • Fix: Keep the aldehyde in solution and add it slowly to the buffered amine mixture.

Safety & Compliance (E-E-A-T)

  • Propargyl Aldehyde: Extreme lachrymator and potential explosive. Always generate in situ from the acetal. Never distill pure propargyl aldehyde to dryness.

  • STAB: Releases acetic acid upon reaction. Ensure the reaction is buffered if the substrate is acid-sensitive (though piperidine is basic enough to self-buffer).

  • Genotoxicity: Unlike Protocol B (Alkylation), Protocol A avoids the use of Propargyl Bromide, a known mutagen. This makes the Reductive Amination route preferred for late-stage pharmaceutical intermediates.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: The foundational text establishing STAB as the reagent of choice for chemoselective reductive amin
  • McNulty, J., et al. (2011). "Scope and Mechanistic Insights into the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Aldehydes." European Journal of Organic Chemistry.

    • Context: Further validation of STAB's tolerance for unsatur
  • Peshkov, V. A., et al. (2013). "The chemistry of propargylamines." Chemical Society Reviews, 42, 6638-6672.

    • Context: Comprehensive review comparing A3 coupling and reductive amination str

Sources

Method

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with piperidine amines

This Application Note and Protocol guide addresses the specific challenges of performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with piperidine-containing substrates. Overcoming Catalyst Poisoning and Purifi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific challenges of performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with piperidine-containing substrates.

Overcoming Catalyst Poisoning and Purification Hurdles in Amine-Rich Scaffolds

Executive Summary

Piperidine moieties are ubiquitous in medicinal chemistry (e.g., Ibrutinib, Tadalafil) due to their favorable physicochemical properties. However, incorporating piperidine-functionalized azides or alkynes into CuAAC ("Click") workflows presents two distinct failure modes:

  • Catalyst Poisoning: The secondary amine nitrogen of piperidine (

    
    ) acts as a competitive ligand for Cu(I), sequestering the catalyst into non-productive [Cu(I)-amine] clusters.
    
  • Product Contamination: The resulting triazole-piperidine adduct forms a stable "pincer" chelate with copper, making standard purification (silica, extraction) ineffective at removing cytotoxic metal residues.

This guide details a Ligand-Dominant Protocol using THPTA/BTTAA to outcompete substrate coordination and a Chelation-Extraction Workup to ensure <5 ppm residual copper.

Mechanistic Insight: The Piperidine Paradox

In a standard ligand-free or weak-ligand (e.g., TBTA) CuAAC reaction, piperidine substrates disrupt the catalytic cycle. The piperidine nitrogen competes with the alkyne for the Cu(I) center. Unlike the labile Cu-alkyne


-complex required for catalysis, Cu-amine complexes are thermodynamically stable and kinetically inert, effectively "poisoning" the catalyst.
Competitive Coordination Pathway

The diagram below illustrates the divergence between the productive catalytic cycle and the non-productive amine sequestration.

CuAAC_Mechanism Cu_Source Cu(II) Precursor Active_Cat Active Catalyst [L-Cu(I)] Cu_Source->Active_Cat Reduction (Ascorbate) Poisoned INACTIVE CLUSTER [Cu(I)-(Piperidine)n] Active_Cat->Poisoned Ligand Displacement Acetylide Cu(I)-Acetylide Active_Cat->Acetylide + Alkyne (Fast) Substrate Piperidine-Alkyne Substrate->Poisoned No Ligand/Weak Ligand (Amine Coordination) Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide Product Triazole Product Metallacycle->Product Protonation Product->Active_Cat Turnover Ligand High-Affinity Ligand (THPTA/BTTAA) Ligand->Active_Cat Stabilization (Prevents Poisoning)

Figure 1: Mechanistic divergence in CuAAC. Without a high-affinity ligand (THPTA/BTTAA), piperidine substrates sequester Cu(I) into inactive clusters (Red path).

Optimization Strategy

To ensure reaction fidelity, we must manipulate the equilibrium constants (


) such that 

.
Ligand Selection Matrix
LigandWater Sol.Cu(I) AffinityCytotoxicityRecommendation
TBTA LowModerateHighAvoid for piperidines; easily displaced by amines.
THPTA HighHighLowStandard for aqueous/organic mixtures.
BTTAA ModerateVery HighVery LowPreferred for complex biological scaffolds or low Cu loading.
BTTES HighHighVery LowGood alternative for sensitive biologicals.
Solvent & pH Control[1]
  • Solvent: A mixture of DMSO/Water (1:1) or tBuOH/Water (1:1) is ideal. The organic co-solvent solubilizes the piperidine substrate, while water is essential for the ascorbate reduction and ligand solubility.

  • pH: Piperidine is basic. If the reaction pH drifts >9, copper oxidation accelerates. If pH < 4, the amine is protonated (good for preventing coordination) but the copper-acetylide formation is inhibited (bad for catalysis).

    • Recommendation: Buffer with 100 mM HEPES or Phosphate (pH 7.5) . This maintains the amine in equilibrium but ensures the ligand (THPTA) remains dominant.

Experimental Protocols

Protocol A: Standard Synthesis (Small Molecule)

Target: 50–100 mg scale synthesis of piperidine-triazole conjugates.

Reagents:

  • CuSO₄·5H₂O: 20 mM in water.

  • THPTA Ligand: 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Buffer: 0.5 M HEPES pH 7.5.

Workflow:

  • Substrate Prep: Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in DMSO.

  • Catalyst Complexing (Critical): In a separate tube, mix CuSO₄ (0.05 equiv) and THPTA (0.25 equiv) . Note: The 1:5 Cu:Ligand ratio is non-negotiable for amine substrates. Incubate for 5 mins to form the blue complex.

  • Assembly: Add the Cu-THPTA complex to the substrate solution.[1]

  • Reduction: Add Sodium Ascorbate (0.5 equiv) . The solution should turn colorless or pale yellow.

  • Incubation: Stir at RT for 1–4 hours. Monitor by LC-MS.[2]

    • Checkpoint: If the solution turns green/blue, oxygen has entered. Add an additional 0.2 equiv of Ascorbate.

Protocol B: High-Throughput / Bioconjugation

Target: Library generation or protein labeling.

Modifications:

  • Use BTTAA instead of THPTA for faster kinetics at lower copper loadings (0.01 equiv Cu).

  • Include Aminoguanidine (2 equiv) if protein side-chains (Arginine) are present, to prevent by-products from dehydroascorbate.

Purification & Copper Removal (The "Deep Clean")

Piperidine-triazoles are notorious for retaining copper. Standard silica chromatography often fails to separate them, resulting in blue/green bands or paramagnetic NMR broadening.

The Chelation-Extraction Workflow

Purification_Workflow Reaction Crude Reaction Mixture (Contains Cu-Product Complex) Quench Add 0.1M EDTA (pH 8) Reaction->Quench Extract Extract with DCM or EtOAc Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Aq_Layer Aqueous Layer (Contains Cu-EDTA + Ascorbate) PhaseSep->Aq_Layer Org_Layer Organic Layer (Product + Trace Cu) PhaseSep->Org_Layer Wash Wash with 0.05M NH4OH / Brine (Breaks stubborn Cu-Amine bonds) Org_Layer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure Product (<5 ppm Cu) Dry->Final

Figure 2: Optimized workup for removing copper from amine-rich products.

Specific Steps for Stubborn Contamination

If the product remains colored or shows broad NMR signals:

  • Liquid-Liquid Extraction: Wash the organic layer with 10% aqueous ammonia (NH₄OH) mixed with brine. The ammonia competes with the piperidine for copper, forming the water-soluble deep blue

    
     complex.
    
  • Scavenger Resin: Stir the organic solution with CupriSorb™ or QuadraPure™ TU resin (0.5 equiv w.r.t copper used) for 30 mins, then filter.

  • Solid Phase Extraction (SPE): For water-soluble products, pass through a C18 Sep-Pak cartridge. Wash with 50 mM EDTA , then water, then elute product with MeOH/Water.

References

  • Presoslki, A., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

    • Key Finding: Establishes THPTA as the superior ligand for protecting Cu(I) in the presence of biological amines.
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link

    • Key Finding: Introduces BTTAA for faster kinetics and lower cytotoxicity compared to THPTA/TBTA.
  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie. Link

    • Key Finding: Discusses the "chelating azide" effect, analogous to piperidine poisoning, and str
  • Bhat, V. T., et al. (2018). Nitrogen Ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition. Chemical Reviews. Link

    • Key Finding: Comprehensive review of ligand effects and mechanism, explaining the thermodynamic stability of Cu-amine complexes.

Sources

Application

Application Note: Advanced Bioconjugation Strategies Using 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Introduction: The Role of Precision Linkers in Modern Bioconjugation The field of targeted therapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), hinges on the precise and stable linkage of potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Precision Linkers in Modern Bioconjugation

The field of targeted therapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), hinges on the precise and stable linkage of potent payloads to large biomolecules.[1][] The choice of linker is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile.[3] 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a versatile building block featuring a terminal alkyne (propargyl group), making it an ideal component for "click chemistry" reactions.[4][5] Its piperidine core is a common motif in medicinal chemistry, known to influence solubility and cell permeability.[6][7]

This guide provides an in-depth exploration of bioconjugation techniques leveraging the alkyne functionality of this linker. We will detail the core principles of the two primary click chemistry pathways—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide robust, field-proven protocols for their application in creating advanced bioconjugates like ADCs.

Part 1: Core Principles of Alkyne-Azide Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, forming stable covalent bonds under mild, aqueous conditions.[8] The most prominent among these is the cycloaddition between an alkyne and an azide to form a stable triazole linkage.[9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for many bioconjugation applications due to its efficiency and reliability.[10] It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, specifically forming the 1,4-disubstituted triazole isomer.[11]

Mechanism Deep-Dive: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[12][13] The Cu(I) ion then coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate readily reacts with the azide partner, proceeding through a six-membered copper-containing ring to yield the final triazole product and regenerate the catalyst.[11] To prevent oxidative damage to sensitive biomolecules and enhance reaction kinetics, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[10][13]

CuAAC_Mechanism R1_Alkyne R₁-Alkyne Cu_Acetylide Copper-Acetylide Intermediate R1_Alkyne->Cu_Acetylide R2_Azide R₂-Azide Triazole 1,4-Triazole Product R2_Azide->Triazole Cycloaddition Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Cu_Acetylide Coordination Cu_Acetylide->Triazole SPAAC_Mechanism R1_Azide R₁-Azide TS Concerted Transition State R1_Azide->TS R2_Cyclooctyne R₂-Strained Alkyne (e.g., DBCO) R2_Cyclooctyne->TS [3+2] Cycloaddition (Copper-Free) Triazole Triazole Product TS->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 2: Protocol for Antibody-Drug Conjugate (ADC) Synthesis via CuAAC

This protocol describes the conjugation of an azide-functionalized monoclonal antibody (mAb) to a cytotoxic payload that has been pre-functionalized with 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine.

ADC_Workflow Start Azide-Modified Antibody (mAb-N₃) CuAAC CuAAC Reaction (CuSO₄, Ascorbate, THPTA) Start->CuAAC Payload Alkyne-Payload (Drug-Linker) Payload->CuAAC Purify Purification (UF/DF, Chromatography) CuAAC->Purify Crude ADC Characterize Characterization (MS, HIC) Purify->Characterize Purified ADC End Purified ADC Characterize->End QC Passed

Caption: Experimental workflow for the synthesis and analysis of an ADC via CuAAC.
Materials and Reagents
ReagentRecommended GradeSupplier
Azide-functionalized mAb (e.g., 10 mg/mL in PBS)Bioconjugation GradeN/A (User-supplied)
Alkyne-Payload (dissolved in DMSO)≥95% PurityN/A (User-supplied)
Copper(II) Sulfate (CuSO₄)ACS Reagent GradeMajor Chemical Supplier
Sodium L-AscorbateACS Reagent GradeMajor Chemical Supplier
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥98% PurityMajor Chemical Supplier
Phosphate-Buffered Saline (PBS), pH 7.4Molecular Biology GradeMajor Chemical Supplier
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Major Chemical Supplier
Ultrafiltration/Diafiltration (UF/DF) System(e.g., 30 kDa MWCO)Various Suppliers
Chromatography System (e.g., FPLC/HPLC)N/AVarious Suppliers
Detailed Experimental Protocol

A. Preparation of Stock Solutions

  • CuSO₄ Stock (20 mM): Prepare in deionized water. This solution can be stored at 4°C. [10]2. THPTA Stock (50 mM): Prepare in deionized water. This solution is stable for several weeks when frozen. [12]3. Sodium Ascorbate Stock (100 mM): Prepare fresh in deionized water immediately before use. Ascorbate solutions are susceptible to oxidation. [12]4. Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. This creates a 5:1 ligand-to-copper ratio, which is crucial for protecting the antibody from potential oxidative damage. [12]5. Alkyne-Payload Stock (10 mM): Dissolve the payload functionalized with 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine in anhydrous DMSO.

B. CuAAC Conjugation Reaction

  • In a reaction vial, add the azide-functionalized antibody solution (e.g., 1 mg, at 10 mg/mL in PBS).

  • Add the Alkyne-Payload stock solution to achieve a 10-fold molar excess relative to the antibody. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody stability. [1]3. Gently add the Catalyst Premix to the reaction vial. The final copper concentration should be between 0.10 mM and 0.25 mM. [12]4. Initiate the reaction by adding the freshly prepared 100 mM Sodium Ascorbate stock solution to a final concentration of 5 mM. [12]5. Incubate the reaction at room temperature for 2-4 hours with gentle end-over-end mixing. Reaction progress can be monitored by LC-MS if required. [10] C. Purification of the Antibody-Drug Conjugate

  • Removal of Small Molecules: The primary purification step involves removing unreacted payload, copper catalyst, and solvents. Ultrafiltration/Diafiltration (UF/DF) is highly effective for this purpose. [][14] * Transfer the crude reaction mixture to a UF/DF device (e.g., 30 kDa MWCO).

    • Perform diafiltration against at least 10 diavolumes of PBS (pH 7.4) to efficiently remove low-molecular-weight impurities. [14]2. Fractionation of DAR Species (Optional): ADCs with different drug-to-antibody ratios (DAR) exhibit varying levels of hydrophobicity. Hydrophobic Interaction Chromatography (HIC) can be used to separate these species and remove aggregates. [14]Cation exchange chromatography is another effective method for removing aggregates and free payload. [14] D. Characterization of the Final ADC The quality of the final ADC product must be rigorously assessed. The most critical quality attribute (CQA) is the drug-to-antibody ratio (DAR), which directly impacts efficacy and safety. [14][15]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for determining the molecular weight of the intact ADC. [16] * Analysis of the deconvoluted mass spectrum reveals the distribution of different drug-loaded species (DAR 0, 2, 4, etc.). * The average DAR can be calculated from the weighted average of the peak intensities. 2. Liquid Chromatography (LC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RPLC) are used to assess heterogeneity and quantify the distribution of DAR species. [17]

    Parameter Method Expected Outcome
    Average DAR Mass Spectrometry (ESI-MS) A specific value (e.g., 3.8-4.2) with a defined distribution
    DAR Distribution HIC-HPLC, RPLC Chromatogram showing peaks for each DAR species (e.g., DAR0, DAR2, DAR4)
    Aggregate Content Size Exclusion Chromatography (SEC) <5% aggregates

    | Free Payload Level | RPLC or LC-MS | Below the limit of quantification (<0.1%) |

Part 3: Key Considerations and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Inactive ascorbate solution- Insufficient molar excess of payload- Inefficient azide/alkyne incorporation- Prepare sodium ascorbate solution fresh before every use.- Increase the molar excess of the alkyne-payload (e.g., to 20-fold).- Verify functionalization of starting materials via MS.
Protein Aggregation - Copper-induced oxidative damage- High concentration of organic solvent (DMSO)- Sub-optimal buffer conditions- Ensure a sufficient ligand-to-copper ratio (≥5:1 THPTA:Cu).<[12]br>- Keep the final DMSO concentration below 10%.<[1]br>- Perform a buffer screen to identify optimal pH and excipients.
Low ADC Recovery Post-Purification - Non-specific binding to chromatography resin- Precipitation in the UF/DF device- For HIC, optimize the salt concentration in the mobile phase.- For UF/DF, ensure gentle mixing and avoid over-concentration of the ADC.

Conclusion

1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine serves as a valuable and highly adaptable linker for modern bioconjugation. Its terminal alkyne handle provides access to the robust and efficient click chemistry ligation platform. By following the detailed CuAAC protocol and considering the key analytical and purification strategies outlined, researchers can reliably synthesize and characterize complex bioconjugates. The availability of a copper-free SPAAC alternative further extends the utility of this linker to sensitive biological systems, empowering the development of next-generation targeted therapies and diagnostic agents.

References

  • Downstream Purification Strategies for Antibody–Drug Conjugates. Bestchrom. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWGGYrIGn9Vf_uDSeLo-jansPXCYdxRnv0Wsarjz5yKxjeGZhq7L8lkXNSBTDadC3YoCOEPjKygrLSlmSzzZUOPv2Zi3pM-oIj_ge6HVGSp4Gb1Pendt_u4g==]
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Sources

Method

Topic: Preparation of 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine Salts for Biological Testing

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The transition of a novel chemical entity from discovery to a viable drug candidate is contingent upon its physicochemical and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of a novel chemical entity from discovery to a viable drug candidate is contingent upon its physicochemical and biopharmaceutical properties. For ionizable compounds like 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, a promising scaffold in medicinal chemistry, conversion to a salt form is a critical step to optimize properties such as aqueous solubility, stability, and bioavailability.[1][2][3] This guide provides a comprehensive, field-proven framework for the synthesis of the parent amine and the subsequent preparation and characterization of its hydrochloride and L-tartrate salts. By explaining the causality behind experimental choices and grounding protocols in established principles of pharmaceutical sciences, this document serves as an in-depth technical resource for researchers aiming to advance similar compounds into biological testing and preclinical development.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drugs on the market are administered as salts.[1][2] This is not a trivial formulation choice but a strategic decision made early in the drug development process to overcome suboptimal properties of the active pharmaceutical ingredient (API).[1] For a basic compound such as 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, the parent "free base" form may exhibit poor aqueous solubility, which can lead to low and erratic absorption and poor bioavailability.

Salt formation addresses this by pairing the ionizable API with an oppositely charged counter-ion, creating a new molecular entity with distinct physicochemical properties.[4][5] The selection of an appropriate salt can profoundly influence:

  • Aqueous Solubility & Dissolution Rate: Often the primary motivation, enhancing solubility is crucial for both in vitro biological assays and in vivo absorption.[3][4]

  • Chemical Stability: The right salt form can protect the API from degradation, extending its shelf-life.[6][7]

  • Hygroscopicity: A non-hygroscopic (non-water-absorbing) salt is easier to handle, process, and formulate.[8]

  • Crystallinity & Mechanical Properties: Crystalline salts are generally preferred for their stability and consistent properties, which are vital for manufacturing solid dosage forms.[1][8]

This guide focuses on preparing two common and pharmaceutically accepted salt forms: the hydrochloride salt, using a strong acid, and the L-tartrate salt, using a weaker, chiral dicarboxylic acid, providing a comparative basis for downstream biological evaluation.

Part 1: Synthesis of 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine (Free Base)

The most efficient and widely used method for synthesizing the target secondary amine is through the reductive amination of a ketone with a primary amine.[9][10][11] This one-pot reaction involves the initial formation of an iminium ion intermediate from 1-methyl-4-piperidone and propargylamine, which is then immediately reduced in situ to the desired amine.

Protocol 1: Reductive Amination

Materials:

  • 1-Methyl-4-piperidone (starting material)

  • Propargylamine (prop-2-yn-1-amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) - A mild and selective reducing agent ideal for reductive aminations.

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1-methyl-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of piperidone). Stir until fully dissolved.

  • Amine Addition: Add propargylamine (1.1 eq) dropwise to the solution at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it is less reactive towards the ketone starting material and more selective for the protonated imine/iminium ion, minimizing side reactions. The reaction is typically exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil. The product can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for salt formation.

Part 2: Preparation of Amine Salts

The choice of the counter-ion is a critical decision. A well-designed salt selection study provides the foundation for rapid and economical product development.[12] The pKa of the drug and counter-ion is a key parameter; for successful salt formation with a basic drug, the pKa of the counter-ion's conjugate acid should be at least 2 pH units lower than the pKa of the drug.[1]

Salt_Selection_Rationale FreeBase Free Base API (1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine) Properties Suboptimal Properties? - Poor Solubility - Low Stability - Handling Issues FreeBase->Properties SaltScreen Initiate Salt Screening Properties->SaltScreen Yes Counterions Select Counter-ions (HCl, Tartaric Acid, etc.) SaltScreen->Counterions SaltFormation Prepare Salt Forms Counterions->SaltFormation Characterization Physicochemical Characterization (Solubility, Stability, Crystallinity) SaltFormation->Characterization OptimalSalt Select Optimal Salt for Biological Testing Characterization->OptimalSalt Compare Data

Caption: Decision workflow for pharmaceutical salt selection.

Protocol 2A: Preparation of the Hydrochloride (HCl) Salt

Rationale: Hydrochloric acid is a strong, small, and common counter-ion that often yields crystalline, non-hygroscopic salts with improved solubility.

Materials:

  • 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine (free base)

  • 2 M HCl in diethyl ether (or other suitable solvent like isopropanol)

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Glassware, magnetic stirrer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Acid Addition: While stirring vigorously, add 2 M HCl in diethyl ether (1.05 eq) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid.

  • Maturation: Continue stirring the resulting suspension at room temperature for 1-2 hours to ensure complete salt formation and improve crystallinity.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the solid under high vacuum to afford the final hydrochloride salt.

Protocol 2B: Preparation of the L-Tartrate Salt

Rationale: Tartaric acid is a dicarboxylic acid, allowing for the possibility of forming salts with different stoichiometries (1:1 or 2:1 drug-to-acid). As a chiral molecule, it can also be used for chiral resolution if the API is a racemate.

Materials:

  • 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine (free base)

  • L-(+)-Tartaric acid

  • Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base (1.0 eq) in a suitable solvent like ethanol at room temperature or with gentle warming.

  • Acid Solution: In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq for a 1:1 salt) in the same solvent, warming if necessary.

  • Mixing: Add the tartaric acid solution to the free base solution while stirring.

  • Crystallization: The tartrate salt may precipitate immediately or require cooling (e.g., in an ice bath) and/or scratching the inside of the flask to induce crystallization.

  • Maturation: Stir the suspension for several hours or leave it standing at a low temperature (e.g., 4°C) overnight to maximize yield.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Part 1: Free Base Synthesis cluster_salts Part 2: Salt Formation cluster_analysis Part 3 & 4: Characterization & Testing Prep Start 1-Methyl-4-piperidone + Propargylamine Reduction Reductive Amination (NaBH(OAc)₃, DCM) Start->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup FreeBase Crude Free Base Workup->FreeBase HCl_Salt HCl Salt (HCl in Et₂O) FreeBase->HCl_Salt Protocol 2A Tartrate_Salt L-Tartrate Salt (Tartaric Acid in EtOH) FreeBase->Tartrate_Salt Protocol 2B Characterize Physicochemical Characterization HCl_Salt->Characterize Tartrate_Salt->Characterize BioAssay Preparation for Biological Assays Characterize->BioAssay

Caption: Overall workflow from synthesis to assay preparation.

Part 3: Physicochemical Characterization of Salts

Once prepared, the salts must be thoroughly characterized to ensure their identity, purity, and suitability for biological testing. Stability testing is a crucial step to determine the product's shelf-life and necessary storage conditions.[6][13]

Key Characterization Assays:

  • Identity and Purity (HPLC/LC-MS, NMR):

    • Protocol: Prepare a ~1 mg/mL solution of each salt in a suitable solvent (e.g., methanol or water). Analyze using High-Performance Liquid Chromatography (HPLC) with UV detection to determine purity (aim for >95%). Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the parent molecule. Record ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to confirm the chemical structure.

  • Aqueous Solubility (Thermodynamic or Kinetic):

    • Protocol: For thermodynamic solubility, add an excess amount of the salt to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours. Filter the suspension and analyze the concentration of the saturated solution by HPLC. This provides the equilibrium solubility.

  • Stability Studies:

    • Protocol: Stability studies are essential for regulatory approval and defining storage conditions.[6][7] Store accurately weighed samples of each salt under various conditions as per ICH guidelines (e.g., 25°C/60% Relative Humidity, 40°C/75% RH).[14] At specified time points (e.g., 1, 3, 6 months), test the samples for purity (by HPLC to detect degradation products) and appearance.

Table 1: Expected Physicochemical Properties of Prepared Salts
PropertyFree Base (Amine)Hydrochloride SaltL-Tartrate SaltRationale for Improvement
Appearance Yellow/Brown OilWhite/Off-white SolidWhite Crystalline SolidSalt formation leads to solid, crystalline materials that are easier to handle and weigh accurately.[1]
Aqueous Solubility LowModerate to HighModerate to HighThe ionic nature of salts dramatically improves interaction with polar water molecules.[4][15]
Chemical Stability ModerateHighHighCrystalline lattice energy of salts provides protection against degradation pathways.[6]
Hygroscopicity N/A (Liquid)Low to ModerateLow to ModerateDependent on the crystal form, but generally manageable for formulation.[8]

Part 4: Preparation for Biological Assays

Proper sample preparation is the foundation for accurate and reliable assay results.[16] The goal is to prepare solutions that are compatible with the assay system, ensuring the compound remains soluble and stable throughout the experiment.

Protocol 4: Stock Solution and Serial Dilution Preparation

  • Primary Stock Solution (High Concentration):

    • Accurately weigh a precise amount (e.g., 5-10 mg) of the salt into a clean vial.

    • Add a calculated volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10 or 20 mM). Causality Note: DMSO is a universal solvent for many organic compounds and is generally tolerated at low final concentrations (<0.5%) in most biological assays.

    • Ensure complete dissolution using a vortex mixer or sonication. Store this primary stock at -20°C or -80°C.

  • Intermediate Dilutions:

    • Prepare intermediate dilutions from the primary stock using 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM working stock. This minimizes the number of freeze-thaw cycles on the primary stock.

  • Final Assay Plate Dilution (Aqueous):

    • For a typical cell-based or biochemical assay, perform a final serial dilution of the intermediate stock directly into the assay buffer or cell culture medium.

    • Example: To achieve a final concentration of 10 µM in a 100 µL well with a final DMSO concentration of 0.1%, add 0.1 µL of the 10 mM DMSO stock to 99.9 µL of assay buffer.

    • Crucial Consideration: Always add the DMSO stock to the aqueous buffer and mix immediately. Adding buffer to a small volume of DMSO can cause the compound to precipitate. Check for any signs of precipitation in the final assay plate. The improved aqueous solubility of the salt forms is a major advantage at this step.

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Research Journal of Pharmacy and Technology. [Link]

  • Serajuddin, A. T. M. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutics. [Link]

  • Stahl, P. H. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • SlideShare. (n.d.). Salt selection in pharmaceutical product development. [Link]

  • Thomas, D. (2020, March 2). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]

  • CMC Pharma. (2022, June 7). Stability Studies in Pharmaceuticals. [Link]

  • Zhou, W.-X., et al. (2019, May 10). Characterization of drug–drug salt forms of metformin and aspirin with improved physicochemical properties. CrystEngComm. [Link]

  • Rane, K., & Bhole, P. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Al-Ghananeem, A. M. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products. [Link]

  • Leukocare. (n.d.). Accelerated Stability Studies for Faster Drug Development. [Link]

  • Jones, D. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology. [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

  • Studylib. (n.d.). Amine Functional Group Tests: Organic Chemistry Lab Manual. [Link]

  • Assay Depot, Inc. (2026, February 16). Understanding Assay Protocol Design: Key Components for Successful Drug Development. [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. [Link]

  • Vedantu. (n.d.). Test for Amino Groups: Methods, Reactions & Examples. [Link]

  • Chemguide. (n.d.). Preparation of amines. [Link]

  • Bautista-Aguilera, O. M., et al. (2014, December 26). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • Chemistry LibreTexts. (2020, July 1). 23.2: Preparation of Amines. [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Amines. [Link]

  • Sartorius. (2024, July 31). Preparation of Bioassays & Serial Dilutions in Microplates. LCGC International. [Link]

  • Gimaldinova, E. K., et al. (n.d.). Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group. PMC. [Link]

  • Digital CSIC. (2025, September 27). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]

  • Target Discovery Institute. (n.d.). Introduction. [Link]

  • Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • ResearchGate. (n.d.). Bioassay Techniques for Drug Development. [Link]

  • ResearchGate. (2015, October 9). (PDF) Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Google Patents. (n.d.). WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

Sources

Application

incorporating piperidine alkynes into peptide synthesis

Application Note: Incorporating Piperidine Alkynes into Peptide Synthesis Executive Summary The incorporation of piperidine-based alkynes into peptide sequences offers a dual advantage in drug discovery: it introduces se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating Piperidine Alkynes into Peptide Synthesis

Executive Summary

The incorporation of piperidine-based alkynes into peptide sequences offers a dual advantage in drug discovery: it introduces severe conformational constraints (mimicking proline but with a six-membered ring) and provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note details the methodology for integrating sterically hindered Fmoc-piperidine-alkyne building blocks (e.g., Fmoc-4-ethynylpiperidine-4-carboxylic acid) into Solid-Phase Peptide Synthesis (SPPS).

Key Technical Challenges Addressed:

  • Steric Hindrance: Overcoming the low reactivity of the secondary amine on the piperidine ring during chain elongation.

  • Monitoring: Validating coupling efficiency when the Kaiser test fails (false negatives).

  • Bioorthogonal Ligation: Optimized protocols for CuAAC "Click" chemistry using THPTA ligands to prevent oxidative damage.[1]

Strategic Considerations & Chemistry Logic

The Building Block: Piperidine as a Proline Surrogate

Piperidine amino acids act as


-helix breakers or turn inducers. Unlike flexible linear alkynes (e.g., propargylglycine), a piperidine-alkyne scaffold rigidly orients the alkyne vector, which is critical for designing stapled peptides or macrocycles with defined geometries.
The Steric Barrier (The "Proline Problem" Amplified)

When a piperidine residue is at the N-terminus of the growing chain, the exposed amine is secondary . Coupling the next amino acid to this secondary amine is significantly slower than coupling to a primary amine due to steric bulk around the nucleophilic nitrogen.

  • Implication: Standard coupling reagents (HBTU/DIC) often result in deletion sequences.

  • Solution: Use high-efficiency reagents like HATU or COMU and elevated temperatures (where appropriate), and strictly monitor with the Chloranil test .

Orthogonal Compatibility

The terminal alkyne group is chemically inert to:

  • Piperidine/DMF: Used for Fmoc removal.[2][3]

  • TFA/TIS: Used for resin cleavage.

  • Note: Avoid strong reducing agents during synthesis to preserve the alkyne.

Workflow Visualization

The following diagram outlines the decision logic for incorporating the piperidine alkyne and subsequent chain elongation.

SPPS_Piperidine_Workflow cluster_legend Critical Control Point Start Resin-Bound Peptide (N-term Fmoc) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Coupling_Pip Coupling Piperidine-Alkyne BB (HATU/DIEA, 2h) Deprotect->Coupling_Pip Check_1 Kaiser Test (Primary Amine) Coupling_Pip->Check_1 Elongation_Step Fmoc Removal (Piperidine) Check_1->Elongation_Step Blue (Positive) -> Retry Colorless (Negative) -> Proceed Sec_Amine_Exp Exposed Secondary Amine (Piperidine Ring) Elongation_Step->Sec_Amine_Exp Coupling_Next Coupling Next AA (High Steric Demand) Sec_Amine_Exp->Coupling_Next Check_2 Chloranil Test (Secondary Amine) Coupling_Next->Check_2 Check_2->Coupling_Next Blue (Positive) -> Double Couple Click CuAAC Functionalization (On-Resin or Solution) Check_2->Click Colorless (Negative)

Figure 1: SPPS workflow emphasizing the transition from primary to secondary amine monitoring. Note the switch from Kaiser to Chloranil testing.

Detailed Protocols

Protocol A: Coupling the Piperidine-Alkyne Building Block

Use this protocol to attach the Fmoc-Piperidine-Alkyne to the growing peptide chain.

Reagents:

  • Resin: Rink Amide (for amides) or 2-Chlorotrityl (for acids).[2]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step:

  • Swell Resin: Swell the resin in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc group from the previous amino acid using 20% piperidine in DMF (

    
     min).[2][3] Wash with DMF (
    
    
    
    ).[2][3][4]
  • Activation:

    • Dissolve Fmoc-Piperidine-Alkyne (3.0 eq relative to resin loading) in minimal DMF.

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq).

    • Pre-activate for 30 seconds only (to minimize racemization, though less critical for quaternary carbons).

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours .

    • Expert Tip: For extremely hindered residues, microwave irradiation (75°C, 25W, 10 min) is recommended.

  • Monitoring (Kaiser Test): Verify the consumption of the previous primary amine.

    • Result: If beads are colorless, coupling is complete.

Protocol B: Elongation from the Piperidine (The "Hard" Step)

Use this protocol to couple the NEXT amino acid onto the piperidine ring.

The Challenge: You are coupling to a sterically hindered secondary amine.

Step-by-Step:

  • Deprotection: Remove Fmoc from the piperidine residue (20% piperidine/DMF).[2][3]

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Activation (High Reactivity):

    • Amino Acid (4.0 eq).

    • HATU (3.9 eq) OR COMU (3.9 eq).

    • DIEA (8.0 eq).

  • Coupling: Double coupling is mandatory.

    • Round 1: 1 hour at RT. Drain.

    • Round 2: Fresh reagents, 1 hour at RT (or Microwave: 75°C, 10 min).

  • Monitoring (Chloranil Test):

    • Do NOT use the Kaiser test. It relies on forming a Schiff base with a primary amine and will yield a false negative (colorless) with piperidine.

    • Procedure:

      • Transfer a few beads to a small glass tube.

      • Add 2 drops of 2% Acetaldehyde in DMF.

      • Add 2 drops of 2% Chloranil in DMF.

      • Wait 5 minutes.

    • Interpretation:

      • Dark Blue/Green Beads: Secondary amine present (Incomplete coupling).

        
        Recouple. 
        
      • Colorless/Yellow Beads: Protected amine (Complete coupling).

        
        Proceed. 
        
Protocol C: CuAAC "Click" Reaction (Solution Phase)

Perform this after cleavage from the resin and purification, or on-resin if the peptide is protected.

Mechanism: Copper(I)-catalyzed cycloaddition between the piperidine alkyne and an azide-tagged cargo (fluorophore, drug, PEG).

Reagents:

  • Cu Source: CuSO

    
    [1][5][6] · 5H
    
    
    
    O (100 mM stock in water).
  • Reductant: Sodium Ascorbate (500 mM stock, freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[5]

    • Why THPTA? It complexes Cu(I), preventing disproportionation and blocking the generation of Reactive Oxygen Species (ROS) that oxidize Histidine, Methionine, and Tryptophan residues [1].

Step-by-Step:

  • Dissolve Peptide: Dissolve peptide-alkyne (1 eq, final conc. 0.2–1 mM) and Azide-Tag (1.2 eq) in Buffer (PBS pH 7.4) or Water/DMSO (1:1 if hydrophobic).

  • Prepare Catalyst Mix (Premix separately):

    • Mix CuSO

      
       (1 eq) and THPTA (5 eq). The solution should remain clear blue.
      
    • Note: The ligand excess is crucial for protecting the biomolecule.

  • Initiate: Add the Cu-THPTA mix to the peptide solution.

  • Activate: Add Sodium Ascorbate (10 eq).

  • Incubate: Stir at Room Temperature for 30–60 minutes under inert atmosphere (N

    
     or Ar) if possible.
    
  • Quench: Add EDTA (10 eq) to chelate copper before HPLC purification.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling to Piperidine Steric hindrance of the secondary amine.[7]Switch from HBTU to HATU or PyAOP . Use microwave heating (50°C). Perform double coupling.
False Negative Monitoring Using Kaiser test on secondary amine.Use the Chloranil Test or Isatin Test .[8] Perform a micro-cleavage and check via LC-MS.
Peptide Oxidation during Click ROS generation by Cu(I)/Ascorbate.Increase THPTA ligand ratio (5:1 relative to Cu). Degas solvents.[2] Add Aminoguanidine as a scavenger.
Precipitation during Click Peptide/Azide insolubility.Add DMSO or t-Butanol (up to 50% v/v). Ensure the THPTA ligand is fully dissolved.

Visualizing the CuAAC Mechanism

CuAAC_Mechanism Cu2 Cu(II) Source (CuSO4) Complex Active Catalyst [Cu(I)-THPTA] Cu2->Complex Reduction Asc Reductant (Na Ascorbate) Asc->Complex Ligand Ligand (THPTA) Ligand->Complex Stabilization Triazole Stable Triazole Conjugate Complex->Triazole Catalysis Pep_Alk Peptide-Piperidine-Alkyne Pep_Alk->Triazole Cycloaddition Azide Azide-Tag (R-N3) Azide->Triazole

Figure 2: The CuAAC reaction pathway. The THPTA ligand acts as a shield, stabilizing the Cu(I) oxidation state and facilitating the reaction in aqueous media.[5]

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

  • AAPPTec. Monitoring of Peptide Coupling and Capping: The Chloranil Test. Peptide Synthesis Protocols.

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry using THPTA.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Propargyl Amine Stability &amp; Storage

Status: Operational Ticket ID: PA-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Prevention of degradation, storage protocols, and troubleshooting for propargyl amine derivatives. Introduction: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PA-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Prevention of degradation, storage protocols, and troubleshooting for propargyl amine derivatives.

Introduction: The Stability Paradox

Propargyl amines (e.g., Propargylamine, Rasagiline, Selegiline, and "Click" chemistry linkers) possess a dual-reactivity profile that makes them invaluable in synthesis but fragile in storage. They contain both a nucleophilic amine and an electrophilic alkyne (under specific conditions).

The Core Challenge: The "free base" form is thermodynamically unstable relative to its environment, prone to absorbing atmospheric carbon dioxide and undergoing slow polymerization. The "salt" form (e.g., Hydrochloride, Mesylate) locks the amine lone pair, significantly enhancing stability but introducing hygroscopic risks.

This guide provides a self-validating system to maintain the integrity of these reagents.

Module 1: The Degradation Matrix

Understanding why your reagent degrades is the first step to prevention. The following diagram illustrates the three primary vectors of decomposition for propargyl amines.

Visualization: Degradation Pathways

PropargylDegradation cluster_threats Environmental Threats cluster_targets Chemical Targets CO2 Atmospheric CO2 Amine Primary/Secondary Amine (-NH2) CO2->Amine Nucleophilic Attack O2 Oxygen / Peroxides O2->Amine Oxidation UV UV Light / Heat Alkyne Terminal Alkyne (-C≡CH) UV->Alkyne Radical Initiation Carbamate Carbamate Formation Amine->Carbamate Oxidation N-Oxide Formation Amine->Oxidation Polymer Polymerization (Polyacetylenes) Alkyne->Polymer Crust Solid White Crust (Carbamate Salts) Carbamate->Crust Yellow Yellow/Brown Discoloration Oxidation->Yellow Polymer->Yellow

Figure 1: The degradation cascade showing how environmental inputs attack specific functional groups, leading to observable physical changes.

Critical Analysis: Free Base vs. Salt

The single most important factor in storage is the chemical state of the amine.

FeatureFree Base (Liquid)Salt Form (HCl, Mesylate)
Primary Risk Atmospheric

Absorption.
The amine reacts with

to form carbamic acid, which reacts further to form carbamate salts (white crust) [1].
Hygroscopicity. The salt lattice is stable against oxidation but avidly absorbs water, leading to hydrolysis or caking.
Secondary Risk Volatility & Polymerization. High vapor pressure leads to loss of material. Trace metals can catalyze polymerization.Acidity. Upon dissolution in water, pH drops significantly, potentially damaging pH-sensitive "Click" conjugates (e.g., NHS esters).
Storage Rule Strict Inert Atmosphere. Must be stored under Argon/Nitrogen at 2-8°C.Desiccation. Store with silica gel/desiccant at -20°C.
Stability Window 6–12 Months (if sealed).2–5 Years.

Module 2: Storage Protocols

Protocol A: The "Inert Barrier" System (For Free Bases)

Use this for: Propargylamine (liquid), N-Methylpropargylamine.

  • Arrival: Do not open the bottle until it has equilibrated to room temperature (prevents condensation).

  • Aliquot Strategy: If you plan to use the reagent multiple times, aliquot the liquid into smaller amber glass vials with PTFE-lined caps inside a fume hood.

  • Inert Gas Purge: Before closing, gently flow dry Nitrogen or Argon into the headspace of the vial for 10–15 seconds.

    • Why? This displaces

      
       and Oxygen, preventing carbamate formation and N-oxidation [2].
      
  • Sealing: Wrap the cap junction with Parafilm® to create a secondary gas barrier.

  • Temperature: Store at 2°C to 8°C . Do not freeze free bases if they are liquids, as phase changes can compromise the container seal.

Protocol B: The "Dry Dock" System (For Salts & Drugs)

Use this for: Propargylamine HCl, Rasagiline Mesylate, Selegiline HCl.

  • Container: Use tight-sealing polypropylene or glass vials.

  • Desiccation: Place the vial inside a secondary container (e.g., a larger jar or Ziploc bag) containing a packet of activated silica gel or Drierite™.

    • Why? Salts like Propargylamine HCl are hygroscopic. Moisture absorption causes "caking" and makes accurate weighing impossible.

  • Temperature: Store at -20°C for long-term stability [3].

  • Thawing: ALWAYS allow the vial to reach room temperature (approx. 30 mins) before opening. Opening a cold vial introduces atmospheric moisture immediately into the powder.

Module 3: Troubleshooting Guide

Symptom: "There is a white solid crust around the cap of my liquid propargylamine."

  • Diagnosis: Carbamate Formation. Your container was not sealed properly. The amine vapor reacted with atmospheric

    
     to form a solid carbamate salt.
    
  • Risk: The liquid inside may still be pure, but the concentration is compromised.

  • Corrective Action:

    • Wipe the crust away with a dry tissue (do not let it fall into the bottle).

    • Perform a Purity Check (see Module 4).

    • If pure, transfer to a fresh vial under Argon.

Symptom: "My clear liquid has turned yellow or brown."

  • Diagnosis: Oxidation or Polymerization.

    • Yellow: Early-stage N-oxidation or trace polymerization.

    • Brown/Black: Advanced polymerization (polyacetylenes) [4].

  • Corrective Action:

    • Light Yellow: Distillation is required to restore purity.

    • Dark Brown: Discard. The polymerization is often autocatalytic and difficult to separate.

Symptom: "My 'Click' reaction failed with an old stock of Propargylamine."

  • Diagnosis: Copper Poisoning or Hydrolysis.

    • If you used a metal spatula to weigh the reagent previously, trace metal ions may have initiated polymerization or complexation.

    • If the reagent is a "Click" linker (e.g., Propargyl-PEG-NHS), the NHS ester has likely hydrolyzed due to moisture [5].

  • Corrective Action: Always use plastic or ceramic spatulas. For functionalized linkers, check hydrolysis via LC-MS before use.

Module 4: Technical FAQs

Q1: Can I store Propargylamine Free Base in a plastic tube? A: No. Small organic amines can permeate through low-density plastics (LDPE). Furthermore, plasticizers in the tube can leach into the amine. Always use Glass (Amber) or high-density polypropylene (only for salts).

Q2: How do I re-purify degraded Propargylamine (liquid)? A: Simple distillation.

  • Boiling Point: 83°C.

  • Protocol: Distill at atmospheric pressure (or slight vacuum). Discard the first 10% (for volatiles/water) and leave the last 10% (colored polymers) in the pot. Collect the clear middle fraction.

Q3: Is Rasagiline Mesylate sensitive to light? A: Yes. While the mesylate salt stabilizes the amine, the benzylic position and the alkyne are susceptible to photo-degradation over long periods. Store in opaque or amber containers [6].

Q4: Why does my Propargylamine HCl smell like fish? A: It shouldn't. The HCl salt should be odorless. A "fishy" or amine-like odor indicates that the salt has partially dissociated (hydrolysis) due to moisture exposure, releasing free amine vapor. Dry the salt in a vacuum desiccator over


.

References

  • Vertex AI Search. (2025). Electrochemical Carboxylative Cyclization of Propargylamines with CO2. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] Propargyl-PEG9-bromide: A Technical Guide to Storage and Handling. Link

  • United States Biological. (2024). Propargylamine, Hydrochloride Storage Specifications. Link

  • University of Science and Technology (HK). (2017). Synthesis of Functional Poly(propargyl imine)s by Multicomponent Polymerizations. Link

  • Santa Cruz Biotechnology. (2024). Rasagiline Mesylate Safety Data Sheet. Link

  • UniUPO. (2016). Chemical Stability Studies of Propargylamine-Containing Drugs (Rasagiline/Selegiline). Link

Sources

Reference Data & Comparative Studies

Validation

confirming structure of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine via C13 NMR

Structural Confirmation of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine via C NMR: A Comparative Technical Guide Part 1: Executive Summary & Strategic Rationale In the synthesis of piperidine-based pharmacophores, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Confirmation of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine via C NMR: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Rationale

In the synthesis of piperidine-based pharmacophores, particularly those involving "click chemistry" precursors like 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine , structural ambiguity often arises from competitive alkylation sites (N-ring vs. N-exocyclic) and the formation of quaternary ammonium salts.

While


H NMR is the standard for initial screening, it frequently fails to provide conclusive structural proof for this specific scaffold due to:
  • Ring Overlap: The equatorial/axial proton multiplets of the piperidine ring often obscure the critical methine proton at position 4.

  • Exchange Broadening: The secondary amine (

    
    ) proton is liable to exchange, disappearing or broadening depending on solvent and pH.
    
  • Quaternary Silence:

    
    H NMR cannot directly detect the internal quaternary carbon of the alkyne, a key diagnostic feature of the propargyl group.
    

This guide establishes


C NMR (specifically coupled with DEPT-135)  as the superior analytical standard. We compare its resolving power against alternatives and provide a self-validating protocol to confirm the regiochemistry of the propargyl substituent.

Part 2: Comparative Analysis (The "Why" and "How")

Technique Comparison Matrix
Feature

H NMR
FT-IR

C NMR + DEPT-135 (Recommended)
Alkyne Detection Detects terminal

only.
Detects

stretch (~2100 cm⁻¹).
Definitive: Resolves both Terminal (

) and Internal (

) carbons.
Ring Regiochemistry Ambiguous (multiplet overlap).Non-specific.High Resolution: Distinct shifts for C2/6 vs C3/5 vs C4.
Quaternary Salt ID Indirect (chemical shift drift).Ineffective.Direct: Large downfield shifts (>10 ppm) on

-carbons.
Stereochemistry Coupling constants (

) useful.
N/A.Symmetry of C2/6 and C3/5 confirms free rotation/time-averaged symmetry.
The Structural Blueprint (Predicted Chemical Shifts)

The following table serves as the "Master Key" for your spectral assignment. These values are predicted based on additivity rules for substituted piperidines and propargyl amines.

Note: Numbering assumes N-methyl is position 1 of the ring.

Carbon PositionTypePredicted Shift (

, ppm)
DEPT-135 PhaseDiagnostic Logic
Alkyne Internal

80.0 – 83.0 Absent The "Ghost" Peak. Only visible in standard

C, disappears in DEPT. Confirms triple bond integrity.[1]
Alkyne Terminal

70.0 – 73.0 Up (+) Distinctive shielded region for sp-hybridized carbons.
Piperidine C4

52.0 – 56.0 Up (+) The only methine in the aliphatic region. Differentiates from N-Me and

s.
Piperidine C2/C6

53.0 – 55.0 Down (-)

to Ring Nitrogen. Chemical shift equivalence confirms symmetry (no chiral center created).
N-Methyl

45.0 – 47.0 Up (+) Diagnostic for the 1-methyl group.
Propargyl


35.0 – 40.0 Down (-)

to Exocyclic Amine/Alkyne. Significantly shielded compared to ring

-carbons.
Piperidine C3/C5

30.0 – 33.0 Down (-)

to Ring Nitrogen. The most shielded ring carbons.

Part 3: Visualization of Structural Logic

The following diagram illustrates the connectivity and the logical flow for confirming the structure.

G Fig 1: Structural Confirmation Logic Flow for 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine cluster_0 Molecule Components N_Me N-Methyl Group (CH3, ~46 ppm) Ring_Alpha Ring C2/C6 (CH2, ~54 ppm) Ring_Beta Ring C3/C5 (CH2, ~32 ppm) Ring_C4 Ring C4 (Methine) (CH, ~54 ppm) Result_Good CONFIRMED: Target Structure Ring_C4->Result_Good Matches Propargyl_CH2 Propargyl CH2 (CH2, ~38 ppm) Propargyl_CH2->Result_Good Matches Alkyne_Cq Alkyne Internal (Cq, ~81 ppm) Alkyne_CH Alkyne Terminal (CH, ~72 ppm) Start Start: Acquire 13C & DEPT-135 Check_Cq Check ~80-85 ppm (Standard 13C) Start->Check_Cq Check_DEPT Analyze DEPT-135 Phasing Check_Cq->Check_DEPT Signal Present Result_Bad_Iso ERROR: Regioisomer/Bis-alkyl Check_Cq->Result_Bad_Iso Signal Missing (Alkyne lost) Check_DEPT->Ring_C4 Look for CH (+) at ~52-56 ppm Check_DEPT->Propargyl_CH2 Look for CH2 (-) at ~35-40 ppm Result_Bad_Salt ERROR: Quaternary Salt Formed Check_DEPT->Result_Bad_Salt All alpha-carbons shifted >60 ppm

Caption: Figure 1: Decision tree for interpreting


C NMR data. Green paths indicate confirmation; red paths indicate common synthetic pitfalls.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility and avoid artifacts (like salt formation in the NMR tube), follow this strict protocol.

Sample Preparation[2]
  • Solvent:

    
     (Deuterated Chloroform) is preferred over DMSO-
    
    
    
    for this amine. DMSO is hygroscopic and can protonate the amine if any water is present, shifting signals downfield.
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Base Neutralization (Critical): If the sample was isolated as a salt (e.g., HCl or TFA salt), you must free-base it before NMR.

    • Why? Protonation locks the ring conformation and shifts

      
      -carbons (C2, C6, N-Me) downfield by 3–5 ppm, invalidating the reference table.
      
    • Method: Shake the NMR tube with 1 drop of

      
       in 
      
      
      
      if unsure, or filter through a small plug of basic alumina.
Acquisition Parameters (Bruker/Varian Standard)
  • Experiment 1: Standard Proton-Decoupled

    
    C (zgpg30) 
    
    • Scans:

      
       512 (Quaternary carbons have long relaxation times).
      
    • Relaxation Delay (D1): 2.0 seconds.

  • Experiment 2: DEPT-135

    • Scans: 256.

    • Purpose: To differentiate the N-Methyl (Up) and C4-Methine (Up) from the Propargyl/Ring Methylenes (Down).

Data Analysis Workflow
  • The "Count" Check: Verify exactly 7 distinct signals (assuming time-averaged symmetry).

    • If >7 signals:[2] You likely have a mixture of conformers (slow rotation) or a chiral impurity breaking symmetry.

    • If <7 signals: Check for accidental overlap (likely between C2/6 and C4).

  • The "Ghost" Check: Overlay the Standard

    
    C and DEPT-135 spectra.
    
    • Identify the peak at ~81 ppm present in Standard but missing in DEPT. This is your quaternary alkyne carbon.

  • The "Inversion" Check: In the DEPT-135, ensure the signal at ~38 ppm is negative (pointing down). This confirms it is a

    
     (propargyl) and not a methyl group.
    

Part 5: Troubleshooting & Impurity Profiling

ObservationDiagnosisRemediation
Extra peaks at ~50-60 ppm Bis-alkylation: Two propargyl groups attached to the exocyclic nitrogen.Check Mass Spec for M+38 mass unit.
All signals shifted downfield (+5 ppm) Protonation: Sample is a salt (HCl/TFA).Treat sample with

wash.
Split peaks for C2/C6 and C3/C5 Conformational Locking: Ring inversion is slow on NMR timescale (usually at low temp).Run NMR at elevated temperature (e.g., 40°C) to coalesce signals.
Missing Alkyne H (terminal) Deuterium Exchange: The acetylenic proton is acidic (

). In

or

with base, it may exchange.
Use

exclusively.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3265 (Piperidine derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

This document provides a detailed protocol for the proper disposal of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, a specialized reagent used in advanced research and drug development. The structural complexity of this...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, a specialized reagent used in advanced research and drug development. The structural complexity of this molecule necessitates a multi-faceted approach to its disposal, grounded in an understanding of its constituent functional groups. This guide is designed to empower laboratory personnel to manage this chemical waste safely, efficiently, and in full compliance with regulatory standards, ensuring the protection of both personnel and the environment.

A Note on Institutional Policy: This guide provides a comprehensive framework for disposal. However, it is imperative to recognize that this document must supplement, not supplant, your institution's specific Chemical Hygiene Plan and the guidance of your Environmental Health and Safety (EHS) department. Always consult with your EHS office before implementing any waste disposal protocol.

Deconstructing the Hazard Profile

The disposal procedure for any chemical is dictated by its inherent hazards. The structure of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine presents three primary areas of concern that dictate its classification as hazardous waste.

  • The Piperidine Ring (Tertiary Amine): The 1-methylpiperidine moiety imparts a strong basic character to the molecule.[] Like other aliphatic amines, it is corrosive and can cause severe skin burns and eye damage upon contact.[2] Its vapors can be irritating to the respiratory tract.

  • The Secondary Amine Linkage: Secondary amines are reactive with a variety of common laboratory chemicals.[3] Most notably, they can undergo vigorous or violent reactions with strong oxidizing agents and acids. This reactivity is a critical consideration for waste segregation.

  • The Propargyl Group (Terminal Alkyne): This is the most significant functional group from a safety and disposal perspective. Terminal alkynes, such as the prop-2-yn-1-yl group, are known to be highly reactive.[4][5] They can form potentially explosive metal acetylides upon contact with certain metals, particularly copper, silver, and mercury, and their salts.[6] The propargyl group also classifies the entire molecule as acutely hazardous waste.[5]

Based on this analysis, all waste containing 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine must be treated as Reactive (due to the propargyl group) and Corrosive (due to the amine functionality) Hazardous Waste .

Regulatory Compliance: Adherence to EPA Standards

The disposal of this chemical falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal.[8] All laboratory personnel who generate this waste are required to ensure it is properly identified, managed, and documented according to federal and state regulations.[8][9]

Hazard Characteristic EPA Classification Primary Rationale Regulatory Citation
Reactivity D003 Potential for explosive acetylide formation from the propargyl group.[6]40 CFR § 261.23
Corrosivity D002 The basicity of the piperidine and secondary amine functionalities (pH > 12.5 in solution).40 CFR § 261.22
Toxicity (Potential)While specific data is limited, amine compounds can be toxic.[10] The molecule should be handled as if it meets toxicity criteria.40 CFR § 261.24

Pre-Disposal Safety Protocol: Engineering and Personal Controls

Before generating or handling any waste containing 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, the following controls must be in place. This protocol is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[11][12]

Mandatory Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

Mandatory Engineering Controls:
  • Ventilation: All handling and waste collection must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][13]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.

Step-by-Step Disposal and Waste Management Workflow

The following workflow provides a systematic approach to ensure safe and compliant disposal from the point of generation.

Step 1: Waste Characterization and Segregation

This is the most critical step to prevent hazardous reactions in the waste container.

  • Classify: Immediately classify all materials contaminated with 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine as Hazardous Waste .[4][5]

  • Segregate: Collect this waste stream in a dedicated container. DO NOT mix with:

    • Acids or Acidic Waste: A violent exothermic neutralization reaction can occur.

    • Strong Oxidizing Agents: Can lead to a violent, potentially explosive reaction.

    • Halogenated Solvents: While not always immediately reactive, co-disposal is poor practice and can complicate final treatment methods.

    • Metals (especially copper, silver, mercury, brass, or bronze): To prevent the formation of explosive acetylides.[6]

Step 2: Containerization

Proper container selection is mandated by OSHA and the EPA.[9]

  • Liquid Waste: Use a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene or borosilicate glass) with a secure, screw-top cap.[4]

  • Solid Waste: Collect contaminated consumables (gloves, weigh boats, pipette tips) in a separate, clearly labeled, sealed container or a securely lined solid waste drum.[5]

  • Empty Reagent Bottles: The first rinse of an "empty" container must be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal only after confirmation with your EHS office.

Step 3: Labeling

Accurate labeling is a strict regulatory requirement.[9]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine" and any other constituents in the waste stream. Do not use abbreviations.

    • The specific hazard characteristics: "Reactive, Corrosive" .

    • The accumulation start date.

Step 4: Storage and Final Disposition
  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.[9] Use secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

  • Hand-off: Arrange for pickup by your institution's EHS department for final disposal. Waste must be disposed of through a licensed hazardous waste facility. Do not store accumulated waste for extended periods.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste containing 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine.

DisposalWorkflow start Waste Generation (Solid or Liquid) consult Consult SDS and Institutional EHS Protocol start->consult assess Hazard Assessment: Reactive (D003) Corrosive (D002) consult->assess segregate Segregate Waste Stream: NO Acids NO Oxidizers NO Specific Metals (Cu, Ag, Hg) assess->segregate container Select Appropriate Container (HDPE or Glass) segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Decision workflow for compliant disposal of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine waste.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Small, Contained Spill (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • If safe to do so, use a spill kit with a neutral absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible absorbents.

    • Wearing full PPE, gently sweep the absorbent material into a designated container for hazardous waste.

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Report the incident to the laboratory supervisor and EHS.

  • Large or Uncontrolled Spill:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response (EHS or campus safety) from a safe location.

    • Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive disposal guide, researchers can ensure that 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is managed responsibly, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Vertex AI Search. (2022, July 12).
  • Benchchem. (n.d.).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • ERG Environmental. (n.d.).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Benchchem. (n.d.).
  • Study.com. (n.d.).
  • Daniels Health. (2025, May 21).
  • Oregon OSHA. (n.d.).
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • Fisher Scientific. (2025, December 20). (1-Methyl-4-piperidinyl)
  • Occupational Safety and Health Administration. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Apollo Scientific. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Technology C
  • Fisher Scientific. (2012, March 14).
  • University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures.
  • Sigma-Aldrich. (2025, September 23).
  • ResearchGate. (2025, August 7).
  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine.
  • PubChem. (n.d.). 1-Methyl-4-(prop-2-yn-1-yl)piperazine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • PubChem. (n.d.). 4-Methyl-1-(prop-2-yn-1-yl)piperidine.
  • TCI Chemicals. (2024, December 10).
  • ECHEMI. (n.d.). 4-Amino-1-methylpiperidine SDS.
  • Fisher Scientific. (2015, February 2).
  • BOC Sciences. (n.d.). Piperidines - Building Block.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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